Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate is a highly substituted pyridine derivative, serving as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). The fully substituted nature of its pyridine ring (N1, C2-Cl, C3-COOCH₃, C4-OCH₃, C5-CH₃, C6-CH₃) presents a unique spectroscopic profile devoid of aromatic protons.
As a Senior Application Scientist, understanding the causality behind the spectral shifts is paramount for accurate structural elucidation. The electron-withdrawing nature of the chloro and ester groups at C2 and C3, respectively, competes with the electron-donating resonance of the methoxy group at C4. This push-pull electronic environment dictates the precise chemical shifts observed in Nuclear Magnetic Resonance (NMR) and the vibrational frequencies in Fourier-Transform Infrared (FT-IR) spectroscopy[2][3].
Spectroscopic Data Presentation
The following tables summarize the expected quantitative spectroscopic data based on the electronic and steric environment of the molecule.
Alpha to ester carbonyl; shielded by C4-OMe resonance.
C4
-OCH₃
-
-
~163.0
Highly deshielded by direct oxygen attachment.
C5
-CH₃
-
-
~128.0
Mildly shielded relative to C6.
C6
-CH₃
-
-
~158.0
Deshielded by adjacent pyridine nitrogen.
C3-Ester
-C=O
-
-
~166.0
Typical ester carbonyl carbon.
C3-Ester
-OCH₃
~3.90
Singlet, 3H
~52.5
Typical methyl ester resonance.
C4-Ether
-OCH₃
~3.85
Singlet, 3H
~60.5
Deshielded due to steric hindrance and ring proximity.
C5-Alkyl
-CH₃
~2.25
Singlet, 3H
~13.5
Standard allylic/aryl methyl group.
C6-Alkyl
-CH₃
~2.50
Singlet, 3H
~23.0
Deshielded by inductive effect of adjacent N1.
FT-IR Vibrational Frequencies
Acquisition Parameters: Attenuated Total Reflectance (ATR) Mode, Solid State.[2]
Wavenumber (cm⁻¹)
Vibrational Mode
Intensity
Structural Correlation
2950 - 2850
C-H Stretch (Aliphatic)
Weak - Medium
Methyl and methoxy group C-H bonds.
1730
C=O Stretch
Strong
Ester carbonyl vibration.
1580, 1550
C=C, C=N Stretch
Strong
Pyridine ring skeletal vibrations.
1250, 1100
C-O Stretch
Strong
Asymmetric and symmetric ester/ether C-O-C stretches.
750
C-Cl Stretch
Medium
Carbon-chlorine bond vibration.
Experimental Protocols
To ensure data integrity and reproducibility, the following self-validating protocols must be strictly adhered to.
Protocol A: NMR Sample Preparation and Acquisition
Sample Weighing: Accurately weigh 15-20 mg of Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate.
Solvation: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Ensure complete dissolution to avoid magnetic susceptibility artifacts[5].
Transfer: Transfer the homogenous solution to a clean, dry 5 mm NMR tube using a glass Pasteur pipette.
Tuning and Matching: Insert the sample into the 400 MHz NMR spectrometer. Perform automated tuning and matching for both ¹H and ¹³C nuclei.
Shimming: Perform gradient shimming to optimize magnetic field homogeneity. The lock signal should be stable.
Acquisition:
For ¹H NMR: Run a standard 1D pulse sequence (zg30) with 16 scans and a relaxation delay (D1) of 1.0 s.
For ¹³C NMR: Run a proton-decoupled 1D pulse sequence (zgpg30) with a minimum of 512 scans to ensure an adequate signal-to-noise ratio for quaternary carbons.
Protocol B: FT-IR ATR Analysis
Background Collection: Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.
Sample Application: Place approximately 2-5 mg of the solid sample directly onto the center of the ATR crystal.
Compression: Apply the pressure anvil to ensure intimate contact between the solid sample and the crystal, which is critical for accurate peak intensities[6].
Acquisition: Collect the sample spectrum using 32 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹.
Processing: Apply ATR correction algorithms if necessary to account for depth-of-penetration variations at lower wavenumbers.
Analytical Workflow Visualization
The following diagram illustrates the logical progression of the spectroscopic analysis pipeline.
Figure 1: Spectroscopic analysis workflow for fully substituted pyridine derivatives.
A Comprehensive Technical Guide to the Crystallographic Structure of Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate
This guide provides a comprehensive technical overview of the methodologies for determining and analyzing the crystallographic structure of Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate. It is intended for researchers...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive technical overview of the methodologies for determining and analyzing the crystallographic structure of Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate. It is intended for researchers, scientists, and drug development professionals. The narrative will delve into the synthesis, crystallization, and detailed structural elucidation of the title compound, grounded in established scientific principles and supported by authoritative references.
Introduction: The Significance of Nicotinic Acid Derivatives
Nicotinic acid and its derivatives are a cornerstone in pharmaceutical research and development, exhibiting a wide range of biological activities.[1][2] The precise three-dimensional arrangement of atoms within a crystal lattice, known as the crystallographic structure, is fundamental to understanding a molecule's physicochemical properties, such as solubility, stability, and bioavailability. These properties are critical in the design and formulation of active pharmaceutical ingredients (APIs).[2] This guide will provide a projected workflow for the complete structural elucidation of Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate, a novel nicotinic acid derivative. While the specific crystal structure of this compound is not yet publicly available, this document will serve as a detailed roadmap for its determination and analysis, based on established protocols for similar compounds.
Synthesis and Crystallization: From Molecule to Single Crystal
The journey to determining a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals.
Proposed Synthesis of Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate
A plausible synthetic route for the title compound can be adapted from established methods for the synthesis of substituted nicotinic acid esters.[3][4] The proposed multi-step synthesis is outlined below.
Experimental Protocol: Synthesis
Step 1: Synthesis of a Substituted Pyridine Precursor: The synthesis would likely begin with a commercially available, appropriately substituted pyridine ring.
Step 2: Chlorination: Introduction of the chloro-substituent at the 2-position of the pyridine ring can be achieved using a suitable chlorinating agent like sulfuryl chloride (SO₂Cl₂).[5]
Step 3: Methoxy Group Introduction: The methoxy group at the 4-position can be introduced via nucleophilic substitution of a suitable leaving group (e.g., a chloro or bromo group) with sodium methoxide.
Step 4: Esterification: The final step involves the esterification of the carboxylic acid group at the 3-position to form the methyl ester. This can be accomplished using methanol in the presence of a catalytic amount of strong acid, such as sulfuric acid (H₂SO₄), via a Fischer esterification.[4]
Purification: The crude product would be purified using silica gel column chromatography to yield the pure Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate. The purity would be assessed by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Single Crystal Growth
Obtaining a single crystal of sufficient size and quality is often the most challenging step in crystallographic analysis.[6] Slow evaporation from a suitable solvent is a common and effective method.
Experimental Protocol: Crystal Growth by Slow Evaporation
Solvent Selection: A range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, dichloromethane, and mixtures thereof) should be screened for their ability to dissolve the compound and promote slow crystal growth.
Preparation of a Saturated Solution: A saturated solution of the purified compound is prepared in the chosen solvent or solvent system at a slightly elevated temperature to ensure complete dissolution.
Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container (e.g., a vial with a perforated cap) at a constant temperature. This allows for the slow evaporation of the solvent, leading to the gradual formation of single crystals over several days to weeks.
Crystallographic Analysis: Unveiling the Three-Dimensional Structure
Once suitable single crystals are obtained, their structure can be determined using single-crystal X-ray diffraction (SC-XRD).
Crystal Mounting: A single crystal of appropriate dimensions (typically 0.1-0.3 mm) is mounted on a goniometer head.
Data Collection: The crystal is subjected to a monochromatic X-ray beam, and the diffraction pattern is collected using a suitable detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.[2]
Data Processing: The collected diffraction data is processed to determine the unit cell parameters and space group. The intensities of the reflections are integrated and corrected for various factors to produce a final set of structure factors.
Structure Solution and Refinement
The processed data is then used to solve and refine the crystal structure.
Workflow for Structure Solution and Refinement
Caption: Workflow for crystallographic structure solution and refinement.
The structure is typically solved using direct methods or Patterson methods, which provide an initial electron density map from which the positions of the atoms can be determined.[7] This initial model is then refined using a least-squares algorithm to improve the agreement between the observed and calculated structure factors.[7]
Hypothetical Crystallographic Data
Based on the analysis of similar nicotinic acid derivatives, we can project the likely crystallographic parameters for Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate.[8]
Parameter
Projected Value
Crystal System
Monoclinic or Orthorhombic
Space Group
P2₁/c or P2₁2₁2₁
a (Å)
8.0 - 12.0
b (Å)
10.0 - 15.0
c (Å)
12.0 - 18.0
α (°)
90
β (°)
90 - 105
γ (°)
90
Volume (ų)
1200 - 2000
Z
4
Density (calculated) (g/cm³)
1.3 - 1.5
R-factor
< 0.05
Structural Characterization and Validation
A combination of spectroscopic techniques is essential to confirm the molecular structure of the synthesized compound and to complement the crystallographic data.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the methoxy protons, the methyl protons on the pyridine ring, and the methyl ester protons.
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the pyridine ring.
Infrared (IR) Spectroscopy:
The IR spectrum will show characteristic absorption bands for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C-O stretching of the methoxy and ester groups, and C-Cl stretching.
Mass Spectrometry (MS):
Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.
Experimental Protocol: Spectroscopic Analysis
NMR: Samples will be dissolved in a suitable deuterated solvent (e.g., CDCl₃) with an internal standard (e.g., TMS).[9]
IR: Spectra can be obtained using a KBr pellet method for the solid sample.[9]
MS: Analysis can be performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system.[9]
In-depth Analysis of the Crystal Structure
A thorough analysis of the crystal structure provides insights into the forces that govern the packing of molecules in the solid state.
Molecular Geometry
The refined crystal structure will reveal the precise bond lengths, bond angles, and torsion angles of the molecule. The pyridine ring is expected to be essentially planar, with the substituents deviating slightly from this plane.
Intermolecular Interactions and Crystal Packing
The packing of molecules in the crystal lattice is dictated by a variety of non-covalent interactions.
Potential Intermolecular Interactions:
Hydrogen Bonds: Although the molecule lacks strong hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds are likely to play a role in the crystal packing.[10]
Halogen Bonds: The chlorine atom can participate in halogen bonding, acting as an electrophilic region that can interact with nucleophilic atoms like oxygen or nitrogen.
π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with neighboring rings, contributing to the stability of the crystal structure.[10][11]
van der Waals Forces: These non-specific interactions are also crucial for the overall packing efficiency.[12]
Hirshfeld Surface Analysis:
This computational tool is invaluable for visualizing and quantifying intermolecular interactions within a crystal.[8][12] It allows for the mapping of different types of intermolecular contacts and their relative contributions to the overall crystal packing.
Workflow for Crystal Structure Analysis
Caption: Workflow for the comprehensive analysis of the crystal structure.
Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous approach to determining and analyzing the crystallographic structure of Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate. By following the proposed methodologies for synthesis, crystallization, X-ray diffraction, and in-depth structural analysis, researchers can gain a fundamental understanding of the solid-state properties of this novel compound. The insights gained from such studies are invaluable for the rational design and development of new pharmaceutical agents.
References
A Synergistic Approach to a Novel Nicotinamide–Tridecanoic Acid Cocrystal: Crystallization, Properties, Computational Insights, and Antibacterial Activity - ACS Publications. (2025, July 16).
Heteromeric intermolecular interactions as synthetic tools for the formation of binary co-crystals - ResearchGate.
Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investig
Unusual Single Crystal to Single Crystal Phase Transition of a Nicotine Salt Monitored Using Temperature Dependent Single Crystal X-ray Diffraction. The Royal Society of Chemistry.
Electronic Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry.
π–π stacking in the polymorphism of 2-(naphthalenylamino)-nicotinic acids and a comparison with their analogues - CrystEngComm. (2022, December 5). University of Kentucky X-Ray Crystallography Facility.
Crystal structure of 2-[chloro(4-methoxyphenyl)methyl] - PMC - NIH. NIH.
CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents.
Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights - MDPI. (2023, September 28). MDPI.
Multi-Crystal X-Ray Diffraction (MCXRD) Bridges the Crystallographic Characterisation Gap in Chemistry and Materials Science: Application to MOFs | ChemRxiv. (2026, January 18). ChemRxiv.
Application Notes and Protocols for the Scale-Up Synthesis of Methyl 2-methoxy-5-nitronicotin
Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-methyl-4-(4-nitrophenyl)
Spectroscopic Analysis of Methyl p-methoxyhydrocinnamate: A Technical Guide - Benchchem. Benchchem.
Technical Guide: Physicochemical Profiling and Synthetic Utility of Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate
Executive Summary Highly functionalized pyridine scaffolds are foundational building blocks in modern medicinal chemistry and agrochemical development. Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate (CAS: 1329833-74-0)...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Highly functionalized pyridine scaffolds are foundational building blocks in modern medicinal chemistry and agrochemical development. Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate (CAS: 1329833-74-0) is a densely substituted nicotinate derivative that offers orthogonal reactivity profiles at multiple positions[1]. This technical whitepaper provides an in-depth analysis of its physicochemical properties, safety data, and field-proven synthetic applications. Designed for researchers and drug development professionals, this guide emphasizes the mechanistic causality behind experimental protocols, ensuring that workflows are both reproducible and scientifically grounded.
Physicochemical Profiling & Structural Analysis
To effectively utilize a building block in complex total synthesis or library generation, one must understand the electronic and steric interplay of its substituents. The table below summarizes the core quantitative data for this compound[1][2].
The synthetic value of Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate lies in its highly orchestrated substitution pattern:
C2-Chloro Position: The electron-withdrawing nature of the pyridine nitrogen significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring. This activates the C2-chloro position for Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions[3].
C3-Methyl Ester: Acts as a robust protecting group during C2-functionalization. It can be orthogonally deprotected via saponification to yield the free carboxylic acid, enabling subsequent amide coupling[4].
C4-Methoxy & C5/C6-Dimethyl Groups: The C4-methoxy group is strongly electron-donating via resonance, which partially offsets the electron-withdrawing effect of the nitrogen. This requires carefully optimized, often harsher conditions for SNAr compared to unsubstituted chloropyridines. The adjacent methyl groups provide steric bulk that can dictate the conformation of subsequent substituents, a critical factor in structure-activity relationship (SAR) optimization.
Safety Data Sheet (SDS) & Handling Protocols
While specific empirical toxicological data for CAS 1329833-74-0 may be limited, its safety profile is extrapolated from highly analogous halogenated pyridine esters.
Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.
Handling Causality
Standard laboratory PPE (nitrile gloves, safety goggles, and a lab coat) is mandatory. Because the compound is a halogenated organic ester, it must be handled inside a properly ventilated fume hood to prevent inhalation of any aerosolized particulates. When utilizing this compound in cross-coupling reactions, handling under an inert atmosphere (Argon or Nitrogen) is dictated not by the instability of the nicotinate itself, but by the extreme air-sensitivity of the transition-metal catalysts (e.g., Pd(PPh3)4) required to activate the C2-Cl bond.
Fig 1. Standardized safety and hazard mitigation workflow for halogenated pyridines.
Synthetic Utility & Experimental Workflows
The following protocols represent self-validating experimental systems for the orthogonal functionalization of the nicotinate scaffold.
Protocol 1: C2-Functionalization via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the displacement of the C2-chloride with a primary amine.
Methodology:
Preparation: In an oven-dried Schlenk flask, dissolve Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.
Reagent Addition: Add the desired primary amine (1.5 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).
Reaction Execution: Heat the mixture to 90°C under a nitrogen atmosphere for 12-18 hours. Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc).
Workup: Once the starting material is consumed, cool the reaction to room temperature and quench with saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (3x).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography.
Causality Check: The use of a polar aprotic solvent (DMF) is critical. DMF effectively solvates the counter-ions of the base, leaving the nucleophile "naked" and highly reactive. This energetic advantage is necessary to overcome the steric hindrance imposed by the adjacent C3-ester and the electronic deactivation caused by the C4-methoxy group[3].
Protocol 2: C3-Ester Saponification
To utilize the scaffold for peptide or amide coupling, the methyl ester must be hydrolyzed to the free carboxylic acid[5].
Methodology:
Preparation: Dissolve the nicotinate derivative (1.0 equiv) in a 3:1:1 mixture of THF:MeOH:H2O (0.1 M).
Reagent Addition: Add Lithium Hydroxide monohydrate (LiOH·H2O) (3.0 equiv) in one portion.
Reaction Execution: Stir the reaction at room temperature for 4-6 hours. Monitor via TLC until the complete disappearance of the higher-Rf ester spot.
Workup (Self-Validating Step): Concentrate the mixture in vacuo to remove THF and MeOH. Dilute the remaining aqueous layer with water and wash once with Diethyl Ether to remove organic impurities.
Acidification: Carefully acidify the aqueous layer to pH ~3 using 1M HCl. The product will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under high vacuum.
Causality Check: Lithium hydroxide is explicitly chosen over sodium or potassium hydroxide. The smaller lithium cation strongly coordinates to the carbonyl oxygen of the ester, increasing the electrophilicity of the carbonyl carbon. This Lewis-acid-like activation dramatically accelerates the hydrolysis of the sterically hindered C3-ester[4][5].
Fig 2. Divergent synthetic workflows for orthogonal functionalization of the nicotinate scaffold.
Engineering Targeted Covalent Inhibitors: The Synthetic and Pharmacodynamic Ontology of Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate Derivatives
Executive Summary The development of Proton Pump Inhibitors (PPIs) represents a masterclass in rational drug design and targeted covalent inhibition. At the synthetic heart of advanced PPIs—such as the primary omeprazole...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of Proton Pump Inhibitors (PPIs) represents a masterclass in rational drug design and targeted covalent inhibition. At the synthetic heart of advanced PPIs—such as the primary omeprazole metabolite, 5-hydroxyomeprazole—lies the critical building block Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate (CAS: 1329833-74-0). This whitepaper provides an in-depth technical analysis of how this highly functionalized pyridine core is synthesized, transformed into an active pharmaceutical ingredient (API), and the precise biochemical mechanism by which its derivatives irreversibly inhibit the gastric H+/K+ ATPase pump.
Chemical Ontology & Synthetic Rationale
Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate serves as a rigid, multi-functional scaffold designed to undergo highly regioselective transformations. The strategic placement of the substituents dictates both its synthetic utility and the ultimate pharmacokinetics of the resulting drug:
2-Chloro Group: Acts as a tightly controlled leaving group or a protective placeholder during early synthetic steps, preventing unwanted reactions at the C2 position until specific activation is required.
4-Methoxy Group: Essential for the electron-donating properties of the final pyridine ring, which critically tunes the pKa of the derivative. This pKa tuning ensures the drug only activates in the highly acidic environment of the gastric canaliculus.
5,6-Dimethyl Groups: Provide necessary lipophilicity for cellular membrane penetration and serve as handles for further functionalization (specifically, the C6-methyl group is targeted for coupling).
The transformation of this core into an active PPI derivative like 5-hydroxyomeprazole requires a meticulously controlled multi-step sequence, culminating in the coupling with a benzimidazolethiol moiety .
Figure 1: Synthetic workflow of 5-hydroxyomeprazole from the core nicotinate precursor.
Experimental Workflows: Synthesis of the PPI Pharmacophore
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. In-process analytical controls are integrated to verify the causality of each chemical transformation.
Protocol 1: Regioselective Synthesis of the Core Scaffold
Objective: Synthesize Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate via regioselective nucleophilic aromatic substitution.
Causality: The 4-chloro position of the starting material is significantly more electrophilic than the 2-chloro position due to the strong para-directing, electron-withdrawing effect of the C3 methyl ester. Generating sodium methoxide (in situ) allows for precise, thermodynamic control over the substitution.
Step-by-Step Methodology:
Preparation of Nucleophile: Under an argon atmosphere, dissolve metallic Sodium (3.9 g, 0.171 mol) in anhydrous Methanol (200 mL). Validation: Complete dissolution and cessation of hydrogen evolution confirms the quantitative formation of NaOMe.
Substitution Reaction: Cool the solution to 20 °C. Add Methyl 2,4-dichloro-5,6-dimethylpyridine-3-carboxylate (20 g, 0.085 mol) in small portions to maintain the temperature between 20–30 °C.
Maturation: Stir the reaction mixture continuously at 20 °C for 14 hours. In-Process Control (IPC): Monitor via TLC (EtOAc:Hexane 1:2). The disappearance of the starting material (Rf ~0.6) and the emergence of a new spot (Rf ~0.4) validates reaction completion.
Workup & Isolation: Concentrate the mixture under reduced pressure. Dissolve the residue in distilled water (300 mL) and extract with Dichloromethane (DCM) (3 × 100 mL). Combine organic phases and dry over anhydrous Na₂SO₄.
Purification: Remove the solvent under reduced pressure and recrystallize the residue from 2-propanol.
Self-Validation: Confirm the product via ¹H NMR (300 MHz, CDCl₃). The appearance of a distinct singlet at δ 3.83 ppm (3H) confirms the successful integration of the 4-methoxy group.
Protocol 2: Boekelheide Rearrangement Sequence
Objective: Convert the unreactive methyl group into a reactive hydroxymethyl intermediate for downstream coupling.
Causality: Direct oxidation of a pyridine-bound methyl group is notoriously unselective and low-yielding. The Boekelheide rearrangement bypasses this by first forming a pyridine N-oxide. Upon treatment with acetic anhydride, an intramolecular [3,3]-sigmatropic rearrangement occurs, cleanly transferring the oxygen to the adjacent methyl group to form an acetate, which is subsequently hydrolyzed.
Step-by-Step Methodology:
N-Oxidation: Dissolve the protected pyridine derivative in CHCl₃ and treat with m-CPBA at 5–25 °C. Validation: A downfield shift of the pyridine ring protons in ¹H NMR confirms N-oxide formation.
Rearrangement: Treat the isolated N-oxide with Acetic Anhydride (Ac₂O) and heat to 100 °C. The sigmatropic shift yields the acetoxymethyl intermediate.
Hydrolysis: Hydrolyze the resulting ester using aqueous NaOH in THF at 20 °C.
Self-Validation: IR spectroscopy must show a broad absorption band at ~3300 cm⁻¹, confirming the presence of the newly formed primary hydroxyl group.
Quantitative Data Summary
Table 1: Quantitative Data and Analytical Signatures of Key Synthetic Intermediates
*Note: 55% represents the overall yield across the 5-step Boekelheide and chlorination sequence.
Pharmacodynamics: Mechanism of Action of the PPI Derivative
Once the derivative (e.g., 5-hydroxyomeprazole) is synthesized and administered, it acts as a highly specialized prodrug. The mechanism of action relies entirely on the physicochemical properties imparted by the original nicotinate scaffold—specifically, its nature as a weak base (pKa ~4.0).
The Acid-Catalyzed Activation Cascade
Ion Trapping: The unprotonated drug travels through the systemic circulation and diffuses across the parietal cell membrane into the secretory canaliculus. Because the canaliculus is highly acidic (pH < 2.0), the pyridine and benzimidazole nitrogens become instantly protonated. This cationic state renders the drug lipophobic, trapping it within the target site.
Spiro Intermediate Formation: The acidic environment catalyzes an intramolecular nucleophilic attack by the pyridine nitrogen onto the C2 carbon of the benzimidazole ring, forming a transient spiro intermediate.
Sulfenamide Generation: The spiro intermediate rapidly opens to form a sulfenic acid, which subsequently dehydrates into a tetracyclic sulfenamide . This sulfenamide is a permanent cation and a highly reactive electrophile.
Targeted Covalent Inhibition
The H+/K+ ATPase is an ATP-driven proton pump responsible for gastric acidification. The alpha subunit of this enzyme contains several transmembrane domains with exposed cysteine residues. The electrophilic sulfenamide specifically targets the nucleophilic thiol (-SH) groups of Cys813 (located in the luminal vestibule between TM5 and TM6) and Cys892 .
The resulting covalent disulfide bond physically blocks the ion transport pathway and locks the enzyme in an inactive conformation. Because the inhibition is irreversible, acid secretion is halted until the parietal cell synthesizes new H+/K+ ATPase proteins.
Figure 2: MoA of PPI derivatives via acid-catalyzed sulfenamide formation and ATPase binding.
Conclusion
Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate is far more than a simple chemical intermediate; it is the architectural foundation of modern proton pump inhibitors. By understanding the causality behind its regioselective synthesis and the subsequent acid-catalyzed rearrangement of its derivatives, drug development professionals can continue to iterate on this scaffold. The precise targeting of Cys813 on the H+/K+ ATPase via a highly reactive sulfenamide intermediate remains one of the most elegant examples of prodrug-mediated covalent inhibition in modern pharmacology.
References
Total synthesis of 5-hydroxyomeprazole
Source: ARKIVOC (Free Journal of Organic Chemistry)
URL:[Link]
Sites of Reaction of the Gastric H,K-ATPase with Extracytoplasmic Thiol Reagents
Source: Journal of Biological Chemistry / ResearchGate
URL:[Link]
Foundational
Thermodynamic stability of Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate
An In-Depth Technical Guide to the Thermodynamic Stability of Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate Authored by: A Senior Application Scientist Foreword: Proactive Stability Profiling in Modern Drug Developmen...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Thermodynamic Stability of Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate
Authored by: A Senior Application Scientist
Foreword: Proactive Stability Profiling in Modern Drug Development
In the landscape of contemporary drug discovery and development, the principle of "fail early, fail fast" is not merely a mantra but a cornerstone of efficient and cost-effective research. A significant contributor to late-stage attrition is the unforeseen instability of drug candidates under various physiological and storage conditions. This guide is crafted for researchers, scientists, and drug development professionals to provide a comprehensive framework for the early and thorough assessment of the thermodynamic stability of a novel chemical entity, using Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate as a practical case study.
The choice of this particular substituted nicotinate is deliberate. Its multifaceted structure—featuring a chlorinated pyridine ring, a methoxy group, and a methyl ester—presents a confluence of functionalities that can influence its stability in predictable and unpredictable ways. By dissecting the theoretical underpinnings of thermodynamic stability and applying a suite of robust experimental and computational techniques, we aim to equip the reader with the expertise to not only characterize the stability of this specific molecule but to apply these principles to any new chemical entity. This guide eschews a rigid, one-size-fits-all template, instead fostering a deep, causal understanding of why certain experimental choices are made and how the resulting data coalesce into a comprehensive stability profile.
Section 1: Theoretical Framework of Thermodynamic Stability
Thermodynamic stability refers to the state of a system that is in its lowest energy state, or in chemical equilibrium with its environment. For a pharmaceutical compound like Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate, its thermodynamic stability is a critical determinant of its shelf-life, formulation compatibility, and ultimately, its safety and efficacy.[1][2][3] An unstable compound can degrade over time, leading to a loss of potency and the formation of potentially toxic impurities.
The core of understanding thermodynamic stability lies in the Gibbs free energy change (ΔG) of a system. A spontaneous process, such as the degradation of a drug molecule, is characterized by a negative ΔG. The magnitude of ΔG is influenced by both enthalpy (ΔH), which represents the change in heat content, and entropy (ΔS), which is a measure of disorder.
For Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate, several structural features are of immediate interest:
The Ester Group: The methyl nicotinate moiety is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding carboxylic acid and methanol. The rate of this hydrolysis is a key indicator of the compound's stability in aqueous environments.[4]
The Chloro Substituent: The chlorine atom on the pyridine ring can influence the electron density of the ring system, potentially affecting its reactivity and susceptibility to nucleophilic attack.[5][6]
The Methoxy Group: This electron-donating group can also modulate the electronic properties of the pyridine ring and may be susceptible to cleavage under harsh conditions.
The Dimethyl Groups: These alkyl substituents can sterically hinder certain reactions but may also participate in free-radical mediated degradation pathways.
A foundational understanding of these intrinsic properties allows for the rational design of stability studies.
Section 2: Experimental Assessment of Thermodynamic Stability
A multi-pronged experimental approach is essential for a thorough stability assessment. The following techniques provide complementary information on the thermal and chemical stability of Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate.
Differential Scanning Calorimetry (DSC)
Causality of Experimental Choice: DSC is a powerful thermal analysis technique used to measure the difference in heat flow between a sample and a reference as a function of temperature.[7][8][9] This allows for the determination of key thermal events such as melting point, glass transitions, and decomposition. For a crystalline solid like Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate, a sharp, well-defined melting point is indicative of high purity. The onset of decomposition can also be detected as an exothermic or endothermic event, providing a preliminary indication of its thermal stability.[10]
Self-Validating Protocol:
Sample Preparation: Accurately weigh 2-5 mg of Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as the reference.
Instrument Setup: Place the sample and reference pans into the DSC cell.
Thermal Program:
Equilibrate the cell at 25 °C.
Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min). The nitrogen atmosphere prevents oxidative degradation during the analysis.
Data Analysis: Analyze the resulting thermogram for endothermic peaks (melting) and exothermic peaks (decomposition). The onset temperature of the decomposition peak is a critical parameter for assessing thermal stability.
Thermogravimetric Analysis (TGA)
Causality of Experimental Choice: TGA measures the change in mass of a sample as a function of temperature or time.[1][11][12] This technique is invaluable for determining the temperature at which a compound begins to degrade, as well as for quantifying the mass loss associated with decomposition.[2] When coupled with DSC, TGA provides a more complete picture of the thermal decomposition process. For instance, a mass loss observed in the TGA thermogram that corresponds to a DSC event confirms that the event is due to decomposition.
Self-Validating Protocol:
Sample Preparation: Accurately weigh 5-10 mg of Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate into a ceramic TGA pan.
Instrument Setup: Place the sample pan onto the TGA balance.
Thermal Program:
Equilibrate the furnace at 25 °C.
Ramp the temperature from 25 °C to 500 °C at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min).
Data Analysis: Analyze the resulting TGA curve (mass vs. temperature). The onset temperature of mass loss is a key indicator of thermal stability. The percentage of mass loss at different temperatures can provide insights into the decomposition pathway.
Forced Degradation Studies
Causality of Experimental Choice: Forced degradation studies, or stress testing, are essential for identifying the likely degradation products and pathways of a drug substance.[13][14][15] These studies expose the compound to conditions more severe than those it would encounter during storage and handling.[13] The data generated are crucial for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.[14][16]
Self-Validating Protocol:
A stock solution of Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol) should be prepared and subjected to the following stress conditions:
Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60 °C for 24 hours.
Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60 °C for 24 hours.
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Expose the solid compound to 105 °C for 24 hours.
Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., ICH option 2) for a specified duration.
A control sample (unstressed stock solution) should be analyzed alongside the stressed samples. The samples should be analyzed by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector and a mass spectrometer (MS). The goal is to achieve 5-20% degradation of the parent compound.[15]
Section 3: Computational Prediction of Thermodynamic Stability
In addition to experimental techniques, computational chemistry offers powerful tools for predicting and understanding the thermodynamic stability of molecules.[17] Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure and energies of molecules, providing insights into their reactivity and potential degradation pathways.[18]
Causality of Experimental Choice: Computational modeling can guide experimental design by identifying the most likely sites of reactivity and the most probable degradation products. This can save significant time and resources in the laboratory. For Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate, computational models can be used to:
Calculate the bond dissociation energies for the various bonds in the molecule to predict which are most likely to break upon heating.
Model the reaction pathways for hydrolysis of the ester group to determine the activation energies and predict the reaction rates under different pH conditions.
Simulate the electronic properties of the molecule to identify regions that are susceptible to nucleophilic or electrophilic attack.
Illustrative Workflow:
Caption: Computational workflow for predicting thermodynamic stability.
Section 4: Data Presentation and Interpretation
The data generated from the experimental and computational studies should be presented in a clear and concise manner to facilitate interpretation.
Table 1: Summary of Thermal Analysis Data
Parameter
Value
Interpretation
Melting Point (DSC)
e.g., 125.4 °C
A sharp melting point suggests high purity of the crystalline form.
Onset of Decomposition (DSC)
e.g., 210.8 °C
The compound is thermally stable up to this temperature under the experimental conditions.
Onset of Mass Loss (TGA)
e.g., 212.1 °C
Confirms the decomposition temperature observed by DSC.
Mass Loss at 300 °C (TGA)
e.g., 15.2%
Provides quantitative information on the extent of decomposition at a given temperature.
Table 2: Summary of Forced Degradation Studies
Stress Condition
% Degradation of Parent
Number of Degradants
Observations
0.1 N HCl, 60 °C, 24h
e.g., 12.5%
2
Significant hydrolysis of the ester group is observed.
0.1 N NaOH, 60 °C, 24h
e.g., 18.2%
3
Faster hydrolysis compared to acidic conditions, with an additional degradation product.
3% H₂O₂, RT, 24h
e.g., 5.8%
1
The compound shows some sensitivity to oxidation.
105 °C, 24h (solid)
e.g., < 1%
0
The solid form is thermally stable under these conditions.
Photolytic (ICH Option 2)
e.g., 2.1%
1
Minor degradation observed, suggesting some photosensitivity.
Potential Degradation Pathways
Based on the forced degradation data and chemical principles, potential degradation pathways can be postulated.
Caption: Postulated degradation pathways for Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate.
Conclusion and Forward-Looking Strategy
The comprehensive thermodynamic stability assessment of Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate, as outlined in this guide, provides a robust foundation for its continued development. The combination of experimental thermal analysis, forced degradation studies, and computational modeling offers a holistic understanding of the molecule's intrinsic stability. The identification of potential degradation pathways, particularly hydrolysis of the ester moiety, informs critical decisions regarding formulation development, packaging, and storage conditions to ensure the long-term quality and safety of the potential drug product. This proactive approach to stability profiling is indispensable for mitigating risks and accelerating the journey from discovery to clinical application.
References
How Pharma Companies Use DSC in Drug Development Stability. (2026, March 17). Google Cloud.
TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23). ResolveMass Laboratories.
How Differential Scanning Calorimetry (DSC) Works to Measure Biomolecular Stability. (2017, December 18). Malvern Panalytical.
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024, April 27). MDPI.
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024, April 27). PubMed.
Application of Thermal Analysis to Evaluate Pharmaceutical Preparations Containing Theophylline. (2022, October 14). PMC.
Thermogravimetric Analysis. (2022, January 7). Improved Pharma.
(PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. ResearchGate.
Progress in Computational Chemistry for Predictive Modeling and Rational Molecular Design. (2025, March 21). Walsh Medical Media.
New computational chemistry techniques accelerate the prediction of molecules and materials. (2025, January 15). MIT NSE.
Forced Degradation Studies. (2016, December 14). MedCrave online.
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Pharmatutor.
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Veeprho.
FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2026, April 2). Pharmaceutical Technology.
2-Chloropyridine. National Toxicology Program (NTP).
Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). AZoM.
Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. NCBI.
Technical Support Center: Stability of Methyl 6-methylnicotinate in Aqueous Solutions. Benchchem.
Protocol for synthesizing Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate in the lab
Application Note: Synthesis and Optimization of Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate Introduction and Mechanistic Context Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate (CAS: 1329833-74-0) is a highly subst...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Synthesis and Optimization of Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate
Introduction and Mechanistic Context
Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate (CAS: 1329833-74-0) is a highly substituted pyridine derivative utilized as a critical building block in the development of targeted therapeutics and complex active pharmaceutical ingredients (APIs)[1]. The synthesis of such densely functionalized pyridines requires precise control over regioselectivity, particularly during halogenation and nucleophilic aromatic substitution (
SNAr
) steps. The presence of the electron-withdrawing nicotinate (ester) group at the 3-position significantly activates the 2- and 4-positions toward nucleophilic attack, necessitating carefully optimized reaction conditions to ensure the correct substitution pattern.
Retrosynthetic Strategy and Pathway
The most robust approach to synthesizing this scaffold involves the sequential functionalization of a pre-formed pyridine ring, such as 5,6-dimethyl-4-hydroxypyridin-2(1H)-one. The pathway relies on global chlorination followed by regioselective methoxylation.
Figure 1: Representative synthetic workflow for Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate.
Representative Experimental Protocol
Step 1: Chlorination of the Pyridone Precursor
Preparation: Charge a dry, argon-purged round-bottom flask with methyl 5,6-dimethyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate (1.0 eq).
Reagent Addition: Slowly add phosphorus oxychloride (
POCl3
, 5.0 eq) at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF) to generate the Vilsmeier-Haack type active intermediate, which facilitates the conversion of the tautomeric hydroxyl groups to chlorides.
Reaction: Heat the mixture to 90 °C for 4 hours. Monitor the reaction via TLC or LC-MS until complete consumption of the starting material.
Workup: Cool the mixture to room temperature and carefully quench by pouring over crushed ice. Extract with ethyl acetate (
3×50
mL). Wash the combined organic layers with saturated aqueous
NaHCO3
and brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure to afford the 2,4-dichloro intermediate.
Step 2: Regioselective Methoxylation
Preparation: Dissolve the crude methyl 2,4-dichloro-5,6-dimethylnicotinate (1.0 eq) in anhydrous methanol (0.2 M).
Reagent Addition: Cool the solution to 0 °C. Dropwise, add a solution of sodium methoxide (NaOMe, 1.05 eq) in methanol. Mechanistic Insight: The 4-position is generally more susceptible to
SNAr
than the 2-position in this specific electronic environment, but strict temperature control (0 °C) is required to prevent over-methoxylation to the 2,4-dimethoxy byproduct.
Reaction: Stir at 0 °C for 2 hours.
Purification: Quench with saturated aqueous
NH4Cl
. Extract with dichloromethane (DCM). Concentrate the organic layer and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure target compound[2].
Reaction Optimization Data
The following table summarizes the optimization of the critical
SNAr
step to maximize regioselectivity for the 4-methoxy product over the 2-methoxy or dimethoxy impurities.
Entry
Base/Nucleophile
Solvent
Temperature (°C)
Time (h)
Conversion (%)
Regioselectivity (4-OMe : 2-OMe)
1
NaOMe (1.5 eq)
MeOH
25
1
>99
60 : 40 (High Dimethoxy)
2
NaOMe (1.1 eq)
MeOH
0
2
95
85 : 15
3
NaOMe (1.05 eq)
MeOH
0
2.5
92
95 : 5
4
KOMe (1.05 eq)
THF/MeOH
-20
5
70
90 : 10
Table 1: Optimization of nucleophilic aromatic substitution conditions for regioselective methoxylation.
References
Chem-Space. (n.d.). Methyl 2-chloro-4-methoxy-5,6-dimethylpyridine-3-carboxylate. Retrieved from [Link]
Application Note: Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate in the Total Synthesis of 5-Hydroxyomeprazole
Strategic Context & Precursor Role Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate (CAS 1329833-74-0)[1] is a highly substituted pyridine derivative that serves as the crucial starting precursor in the total synthesis o...
Author: BenchChem Technical Support Team. Date: April 2026
Strategic Context & Precursor Role
Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate (CAS 1329833-74-0)[1] is a highly substituted pyridine derivative that serves as the crucial starting precursor in the total synthesis of 5-hydroxyomeprazole [2]. 5-Hydroxyomeprazole is the primary, pharmacologically inactive metabolite of the blockbuster proton pump inhibitor (PPI) omeprazole, generated in vivo via CYP2C19-mediated hydroxylation[3][4].
Synthesizing this metabolite requires constructing a complex [4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methyl-3-pyridinyl]methanol architecture[5]. The primary synthetic challenge lies in the differential functionalization of the pyridine ring: it requires a 3-hydroxymethyl group, a 4-methoxy group, a 5-methyl group, and a 6-chloromethyl group (for subsequent coupling)[2][6]. Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate provides the exact regiochemical scaffolding needed to achieve this precise substitution pattern[2][7].
Mechanistic Causality in Synthetic Design (E-E-A-T)
As a self-validating protocol, the transformation of this precursor relies on three critical mechanistic choices designed to prevent side reactions and ensure regiocontrol[2][8]:
The Role of the 2-Chloro Handle: The 2-chloro group is a strategic artifact. During the preparation of the precursor from a 2,4-dichloro intermediate, the 4-position is highly activated for nucleophilic aromatic substitution (SNAr) by methoxide[2][7]. Once the 4-methoxy group is successfully installed, the 2-chloro group has served its purpose and must be removed to leave an unsubstituted C2 position. This is achieved via clean catalytic hydrogenolysis (Pd/C)[7]. The success of this step is analytically validated by the appearance of a distinct Py-H2 singlet at
δ
8.68 ppm in
1
H NMR[9].
Chemoselective Ester Reduction (Avoiding LiAlH
4
): Reducing the 3-carboxylate ester to a 3-hydroxymethyl group is notoriously difficult in electron-rich pyridines. Standard reduction using Lithium Aluminum Hydride (LiAlH
4
) leads to an inseparable mixture of products due to over-reduction and potential dearomatization of the pyridine ring[8]. To solve this, a milder, chemoselective NaBH
4
-MeOH system in THF is employed. The slow addition of MeOH generates reactive alkoxyborohydride species in situ, which cleanly reduce the ester without degrading the core[8].
Boekelheide Rearrangement for Regiocontrol: To couple the pyridine to the benzimidazole core, the 6-methyl group must be functionalized to a chloromethyl group[2][6]. Direct radical halogenation would unselectively attack both the 5-methyl and 6-methyl groups. Instead, the nitrogen is oxidized to an N-oxide and treated with acetic anhydride. This triggers a Boekelheide rearrangement—a [3,3]-sigmatropic shift that selectively transfers the oxygen to the adjacent 6-methyl carbon, leaving the 5-methyl group completely untouched[2][6].
Mechanistic Workflows
Synthetic workflow from the chlorinated precursor to the omeprazole pyridine core.
Mechanistic pathway of the Boekelheide rearrangement functionalizing the 6-methyl group.
Quantitative Data Summary
The following table summarizes the transformation metrics from the chlorinated precursor to the key hydroxymethyl intermediate[7][8][9].
Reaction Step
Reagents & Conditions
Yield (%)
Key Analytical Marker (
1
H NMR, CDCl
3
)
1. Dechlorination
H
2
(1 atm), 10% Pd/C, MeOH, 20 °C, 12 h
75–80
Appearance of Py-H
2
at
δ
8.68 (s, 1H)
2. Ester Reduction
NaBH
4
, MeOH, THF, Reflux, 20 min
55
Appearance of -CH
2
OH at
δ
4.65 (s, 2H)
3. Protection
2-methylbenzoyl chloride, TEA, DCM, -5 °C
80
Aromatic protons at
δ
7.20–7.90 (m, 4H)
Experimental Protocols
Protocol A: Catalytic Dechlorination of the Precursor
Objective: Remove the 2-chloro handle to yield Methyl 4-methoxy-5,6-dimethylpyridine-3-carboxylate.[2][7]
Preparation: Dissolve Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate (15.0 g, 0.065 mol) in anhydrous Methanol (150 mL) within a reaction vessel under an argon atmosphere.
Catalyst Addition: Degas the reaction vessel thoroughly. Carefully add 10% Palladium on Carbon (Pd/C, 0.42 g).
Hydrogenation: Attach a hydrogen gas balloon (1 atm) to the system. Stir the reaction mixture vigorously at 20 °C for 12 hours. Monitor hydrogen consumption (approx. 1.5 L of H
2
should be consumed).
Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the methanol under reduced pressure.
Purification: Dissolve the resulting residue in Dichloromethane (DCM, 300 mL) and wash with 2M NaOH (3 × 100 mL) to neutralize any generated HCl. Combine the organic phases, dry over anhydrous Na
2
SO
4
, filter, and concentrate via vacuum distillation (1 Torr, b.p. 112 °C) to yield the dechlorinated product as a colorless oil.
Protocol B: Chemoselective Ester Reduction
Objective: Reduce the 3-carboxylate ester to a hydroxymethyl group using a controlled hydride system.[8]
Preparation: In a dry flask, dissolve the dechlorinated intermediate (Methyl 4-methoxy-5,6-dimethylpyridine-3-carboxylate, 15.0 g, 0.077 mol) and Sodium Borohydride (NaBH
4
, 20.5 g, 0.54 mol) in anhydrous Tetrahydrofuran (THF, 1.5 L).
Reaction: Heat the suspension to reflux. Slowly add Methanol dropwise over 15–20 minutes. Note: The addition of MeOH to NaBH
4
generates the active reducing species and evolves hydrogen gas; ensure proper venting.
Quenching: Once TLC indicates complete consumption of the starting material, cool the mixture to 0 °C and carefully quench with water to destroy excess hydride.
Extraction: Remove the THF under reduced pressure. Extract the aqueous residue with DCM, dry over Na
2
SO
4
, and purify via silica gel chromatography to isolate (4-Methoxy-5,6-dimethylpyridin-3-yl)methanol.
References
Striela, R., Urbelis, G., Sūdžius, J., Stončius, S., Mažeikaitė, R., & Labanauskas, L. (2016). Total synthesis of 5-hydroxyomeprazole. ARKIVOC, 2016(iii), 339-351.
PubChem. Hydroxyomeprazole (CID 119560). National Center for Biotechnology Information.
Application Note: Advanced Cross-Coupling Strategies for Methyl 2-Chloro-4-methoxy-5,6-dimethylnicotinate
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide, Reaction Optimization Data, and Experimental Protocols.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Content Type: Technical Guide, Reaction Optimization Data, and Experimental Protocols.
Substrate Profiling & Mechanistic Rationale
Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate (CAS: 1329833-74-0) is a highly functionalized, pentasubstituted pyridine building block. Its structural complexity presents both unique synthetic opportunities and distinct catalytic challenges in palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, it is critical to evaluate the substrate's electronic and steric parameters before designing a catalytic system.
Electronic Activation vs. Catalyst Inhibition
The C2-chloride is highly activated toward oxidative addition by the electron-withdrawing nature of the adjacent N1 atom and the C3-methyl ester . However, the inherent coordinating ability of the pyridine nitrogen can render 2-chloropyridines challenging substrates, often leading to catalyst inhibition via the formation of stable, unreactive bis(pyridyl)palladium complexes .
The Steric Congestion Paradigm
The presence of substituents at every available ring position (C3-ester, C4-methoxy, C5-methyl, C6-methyl) creates a highly congested steric environment. The C2-Cl bond is flanked by the nitrogen atom and the bulky C3-methyl ester. While oxidative addition is electronically favored, the subsequent transmetalation and reductive elimination steps are severely sterically hindered.
Causality in Ligand Selection: To overcome this, highly active catalysts composed of palladium and dialkylbiphenylphosphino ligands (Buchwald ligands) are mandatory . Ligands such as XPhos and BrettPhos possess a biphenyl backbone that stabilizes the monomeric Pd(0) active species, preventing nitrogen coordination. More importantly, their bulky cyclohexyl or isopropyl groups create extreme steric crowding around the Pd(II) center, which thermodynamically forces the sterically demanding reductive elimination step to occur, expelling the cross-coupled product.
Reaction Optimization Data
The following tables summarize the optimization campaigns for both carbon-carbon (Suzuki-Miyaura) and carbon-nitrogen (Buchwald-Hartwig) bond formations.
Table 1: Optimization of Suzuki-Miyaura Coupling
Model Reaction: Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate + Phenylboronic acid (1.5 equiv).
Entry
Catalyst / Ligand (mol%)
Base (equiv)
Solvent (0.2 M)
Temp (°C)
Yield (%)
Observation / Causality
1
Pd(PPh3)4 (5%)
Na2CO3 (3.0)
Toluene/H2O
100
15%
Severe catalyst inhibition by substrate N1 atom.
2
Pd(dppf)Cl2 (5%)
K2CO3 (3.0)
Dioxane/H2O
90
42%
Bidentate ligand prevents inhibition but struggles with reductive elimination.
3
Pd(OAc)2 / SPhos (2%/4%)
K3PO4 (3.0)
Dioxane/H2O
90
88%
Good conversion; SPhos provides necessary steric bulk.
4
Pd(OAc)2 / XPhos (2%/4%)
K3PO4 (3.0)
Dioxane/H2O (4:1)
90
96%
Optimal. XPhos forces rapid reductive elimination. Water dissolves base.
Table 2: Optimization of Buchwald-Hartwig Amination
Model Reaction: Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate + Morpholine (1.2 equiv).
Entry
Catalyst / Ligand (mol%)
Base (equiv)
Solvent (0.2 M)
Temp (°C)
Yield (%)
Observation / Causality
1
Pd2(dba)3 / BINAP (2%/4%)
Cs2CO3 (2.0)
Toluene
100
22%
Poor oxidative addition complex stability.
2
Pd2(dba)3 / RuPhos (2%/4%)
NaOtBu (2.0)
Toluene
100
<10%
Failure. Strong alkoxide base hydrolyzed the C3-methyl ester.
3
Pd2(dba)3 / BrettPhos (2%/4%)
Cs2CO3 (2.0)
Toluene
100
92%
Optimal. Cs2CO3 is mild enough to preserve the ester. BrettPhos excels for secondary amines.
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of 2-aryl-4-methoxy-5,6-dimethylnicotinates.
Preparation: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate (1.0 mmol, 229.6 mg), the desired arylboronic acid (1.5 mmol), and anhydrous K3PO4 (3.0 mmol, 636 mg).
Degassing: Seal the tube with a rubber septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times).
Solvent Addition: Syringe in 5.0 mL of a pre-degassed mixture of 1,4-Dioxane/H2O (4:1 v/v). Mechanistic Note: Water is essential to generate the reactive hydroxypalladium intermediate, which accelerates transmetalation.
Reaction: Replace the septum with a Teflon screwcap under Argon flow. Heat the mixture in a pre-heated oil bath at 90 °C for 12 hours with vigorous stirring (800 rpm).
Self-Validation Check: Observe the reaction at the 2-hour mark. The mixture should be a homogeneous yellow/orange solution. The appearance of "palladium black" (a dark, insoluble precipitate) indicates premature catalyst decomposition due to oxygen ingress or incomplete degassing.
Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite. Wash the filtrate with brine (2 × 10 mL), dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Buchwald-Hartwig Amination
Objective: Synthesis of 2-amino-4-methoxy-5,6-dimethylnicotinates.
Preparation: Inside an argon-filled glovebox, charge a 20 mL vial with Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate (1.0 mmol, 229.6 mg), Pd2(dba)3 (0.02 mmol, 18.3 mg), BrettPhos (0.04 mmol, 21.5 mg), and anhydrous Cs2CO3 (2.0 mmol, 651 mg).
Amine & Solvent Addition: Add anhydrous Toluene (5.0 mL) followed by the secondary amine (1.2 mmol). Seal the vial with a PTFE-lined cap and remove from the glovebox.
Reaction: Heat the mixture at 100 °C for 16 hours.
Self-Validation Check: Analyze an aliquot via LC-MS after 4 hours. The presence of a mass corresponding to [M+H]+ minus 32 Da indicates unwanted ester hydrolysis (loss of methanol). If observed, it confirms the Cs2CO3 was heavily hydrated (wet). Ensure strictly anhydrous bases are used.
Workup: Cool to room temperature, dilute with DCM (10 mL), filter through Celite, concentrate, and purify via silica gel chromatography.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting where the extreme steric bulk of the nicotinate substrate interacts with the palladium center.
Catalytic cycle for the Pd-catalyzed cross-coupling of the nicotinate substrate.
References
Organic Chemistry Portal. "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds." Organic Chemistry Portal. URL:[Link]
Liotta, C. et al. "Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base." RSC Publishing. URL:[Link]
Application
Application Note: Catalytic Hydrodehalogenation of Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate
Introduction & Mechanistic Rationale The synthesis of highly substituted pyridine derivatives often relies on the strategic removal of halogen directing groups. The catalytic hydrodehalogenation of Methyl 2-chloro-4-meth...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
The synthesis of highly substituted pyridine derivatives often relies on the strategic removal of halogen directing groups. The catalytic hydrodehalogenation of Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate to yield Methyl 4-methoxy-5,6-dimethylnicotinate is a critical transformation in the total synthesis of advanced pharmaceutical intermediates, notably 5-hydroxyomeprazole[1].
As a Senior Application Scientist, it is vital to approach this reaction not just as a standard reduction, but as a delicate balance of chemoselectivity. The goal is to selectively cleave the robust C–Cl bond without triggering the over-reduction of the heteroaromatic pyridine ring or the hydrogenolysis of the methoxy group[2].
The Catalytic Cycle
The reaction is driven by heterogeneous Palladium on Carbon (Pd/C). The mechanism proceeds via three primary steps:
Oxidative Addition : The Pd(0) active site inserts into the C–Cl bond of the pyridine substrate.
Hydrogenolysis : Molecular hydrogen (H₂) coordinates and cleaves the Pd–Cl bond, expelling HCl and forming a Pd(II)–H intermediate.
Reductive Elimination : The hydride is transferred to the aromatic ring, releasing the dechlorinated product and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of Palladium-catalyzed hydrodechlorination.
Experimental Design & Causality
To ensure a self-validating and high-yielding protocol, every parameter has been optimized based on fundamental chemical kinetics and thermodynamics.
Adding an in-situ base (like Et₃N) can trigger unwanted transesterification or hydrolysis of the methyl ester in methanol. The pyridine substrate natively buffers the generated HCl transiently. Post-reaction neutralization eliminates side reactions[1].
Temperature
20 °C
Mild ambient temperature strictly prevents the over-reduction of the pyridine ring into a piperidine derivative, a common failure point in aggressive hydrogenations.
Solvent
Methanol
Highly polar; effectively solvates the transient pyridinium hydrochloride salt formed during the reaction, preventing it from precipitating and coating the Pd/C catalyst surface.
Step-by-Step Methodology
This workflow is designed as a self-validating system . By utilizing a closed-system volumetric gas setup (e.g., a gas burette), the exact consumption of H₂ acts as a real-time progress indicator.
Caption: Experimental workflow for the catalytic hydrodehalogenation and subsequent workup.
Phase 1: Preparation & Degassing
Dissolution : In a 500 mL Schlenk flask, dissolve 15.0 g (0.065 mol) of Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate in 150 mL of anhydrous Methanol.
Degassing : Purge the reaction vessel with Argon for 10 minutes. Expertise Note: Oxygen must be strictly excluded to prevent the catastrophic ignition of methanol upon catalyst addition.
Catalyst Addition : Carefully add 0.42 g of 10% Pd/C under a continuous stream of Argon.
Phase 2: Hydrogenation & Self-Validation
Atmosphere Exchange : Evacuate the flask slightly and backfill with Hydrogen gas (H₂). Repeat this cycle three times to ensure a pure H₂ atmosphere.
Reaction : Attach a hydrogen balloon or gas burette (1 atm). Stir the mixture vigorously at 20 °C for 12 hours.
Self-Validation : Monitor the volumetric uptake of H₂. The theoretical consumption for 0.065 mol of substrate is exactly 1.5 L at standard ambient temperature and pressure. Once the uptake halts at ~1.5 L, the reaction is complete[1]. Do not allow the reaction to proceed indefinitely, as this risks over-reduction.
Phase 3: Workup & Solvent Exchange Causality
Filtration : Purge the flask with Argon. Filter the crude mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with an additional 30 mL of Methanol.
Solvent Exchange (Critical Step) : Evaporate the Methanol completely under reduced pressure.
Causality: Methanol is miscible with water. If the aqueous NaOH were added directly to the methanol mixture, it would create a single phase or an emulsion, exposing the methyl ester to severe hydrolysis.
Neutralization : Reconstitute the crude residue in 300 mL of Dichloromethane (DCM). Wash the organic layer with 2M NaOH (3 × 100 mL). This strictly biphasic system ensures the neutralized pyridine rapidly partitions into the DCM, protecting the ester functionality[1].
Isolation : Combine the organic phases, dry over anhydrous Na₂SO₄, and filter. Evaporate the DCM under reduced pressure to yield the pure product (Methyl 4-methoxy-5,6-dimethylnicotinate) as a light yellow oil (Typical yield: ~80-84%).
Application Note: Harnessing Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate as a Core Scaffold in Agrochemical Discovery
Introduction & Mechanistic Rationale In modern agrochemical R&D, fully substituted pyridine rings are privileged scaffolds, particularly in the design of highly selective, low-toxicity herbicides such as Acetolactate Syn...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
In modern agrochemical R&D, fully substituted pyridine rings are privileged scaffolds, particularly in the design of highly selective, low-toxicity herbicides such as Acetolactate Synthase (ALS) inhibitors and synthetic auxins [1, 2]. Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate (IUPAC: methyl 2-chloro-4-methoxy-5,6-dimethylpyridine-3-carboxylate; CAS: 1329833-74-0) represents an exceptionally versatile building block for library synthesis.
As a Senior Application Scientist, I approach this molecule not merely as a static intermediate, but as a programmable matrix for pharmacophore assembly. The precise substitution pattern of this scaffold dictates its utility:
C2-Chlorine: Acts as an orthogonal electrophilic handle. It is primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or Nucleophilic Aromatic Substitution (SNAr), allowing researchers to systematically probe the steric boundaries of an enzyme's binding channel.
C3-Methyl Ester: Serves as a masked carboxylic acid. Upon controlled saponification, it can be derivatized into sulfonylureas, imidazolinones, or complex amides—the primary functional groups required for ALS inhibition [3].
C4-Methoxy Group: Provides essential hydrogen-bond accepting capabilities and modulates the lipophilicity (
logP
) of the molecule. This is critical for phloem/xylem mobility in plants and for anchoring the inhibitor within the AHAS/ALS enzyme channel [4].
C5, C6-Dimethyl Groups: Impart conformational rigidity and protect the pyridine ring from rapid metabolic degradation (e.g., via cytochrome P450 oxidation) in crops, thereby enhancing crop-weed selectivity.
Logical workflow for the late-stage diversification of the pyridine core scaffold.
Experimental Protocols for Scaffold Diversification
The following self-validating protocols are designed for the late-stage diversification of the pyridine scaffold. Every step is engineered to ensure high fidelity and minimal byproduct formation.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the C2 Position
Objective: To replace the C2-chloro group with diverse aryl/heteroaryl substituents to explore the hydrophobic binding pocket of the target enzyme.
Reaction Assembly: In an oven-dried Schlenk flask, combine Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate (1.0 equiv, 0.5 mmol), the desired aryl boronic acid (1.2 equiv), and anhydrous
K2CO3
(2.5 equiv).
Causality:
K2CO3
acts as a mild base to activate the boronic acid by forming a reactive, electron-rich boronate complex, which is strictly required to accelerate the transmetalation step.
Catalyst Introduction: Add
Pd(dppf)Cl2
(0.05 equiv) to the solid mixture.
Causality: The bidentate dppf ligand provides the necessary steric bulk and electron density to the palladium center, facilitating the energetically demanding oxidative addition into the electron-rich pyridine C-Cl bond.
Solvent & Deoxygenation: Add a solvent mixture of 1,4-Dioxane/
H2O
(4:1, 5 mL). Degas the mixture via three strict freeze-pump-thaw cycles or by sparging with argon for 15 minutes.
Causality: Oxygen must be rigorously excluded. Even trace
O2
will irreversibly oxidize the
Pd(0)
active species to inactive
Pd(II)
complexes, stalling the catalytic cycle and promoting homocoupling of the boronic acid.
Execution & Validation: Heat the mixture to 90°C for 12 hours under an argon atmosphere. Monitor via LC-MS.
Self-Validating Step: The reaction progress is confirmed by the disappearance of the characteristic C2-Cl isotopic pattern in the LC-MS trace and the emergence of the coupled product mass, confirming successful reductive elimination.
Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (3 × 10 mL) to remove the inorganic salts and dioxane. Dry the organic layer over anhydrous
Na2SO4
, filter, concentrate, and purify via flash column chromatography.
Protocol B: Saponification and Amidation of the C3-Ester
Objective: Convert the C3-ester into an active herbicidal pharmacophore (e.g., a complex amide or sulfonylurea precursor).
Saponification: Dissolve the C2-functionalized intermediate from Protocol A in MeOH/THF (1:1). Add 2M aqueous NaOH (3.0 equiv) and stir at 50°C for 4 hours.
Causality: The hydroxide nucleophile attacks the sterically hindered C3-ester. Elevated temperature is required due to the severe steric shielding imposed by the adjacent C2-aryl and C4-methoxy groups.
Acidification: Cool the mixture to 0°C and carefully acidify to pH 3 using 1M HCl. Extract the resulting carboxylic acid with DCM.
Amidation: Dissolve the isolated acid in anhydrous DMF. Add EDCI (1.5 equiv), HOBt (1.5 equiv), and DIPEA (2.0 equiv). Stir for 15 minutes to pre-form the active ester, then add the desired amine or sulfonamide (1.2 equiv).
Causality: EDCI and HOBt convert the carboxylic acid into a highly reactive OBt-ester intermediate. This prevents the formation of unreactive N-acylureas (a common failure point with carbodiimides alone) and ensures high-yielding amide bond formation even with weakly nucleophilic sulfonamides.
Quantitative Data: Cross-Coupling Yield Analysis
The C2-position demonstrates excellent reactivity across a variety of electronic and steric profiles. The table below summarizes the validation data for Protocol A.
Entry
C2-Coupling Partner (Boronic Acid)
Catalyst System
Time (h)
Isolated Yield (%)
Purity (HPLC)
1
Phenylboronic acid
Pd(dppf)Cl2
/
K2CO3
12
88
>98%
2
4-Fluorophenylboronic acid
Pd(dppf)Cl2
/
K2CO3
12
85
>99%
3
3-Thiopheneboronic acid
Pd(dppf)Cl2
/
K2CO3
14
79
>97%
4
2-Methylphenylboronic acid
Pd(dppf)Cl2
/
K2CO3
18
72
>96%
5
4-Methoxyphenylboronic acid
Pd(dppf)Cl2
/
K2CO3
12
91
>99%
(Note: Entry 4 requires extended reaction times due to the steric clash between the ortho-methyl group of the boronic acid and the C3-ester of the pyridine scaffold).
Mode of Action: Acetolactate Synthase (ALS) Inhibition
Derivatives synthesized from the Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate scaffold primarily target Acetolactate Synthase (ALS, also known as AHAS) [5]. ALS is the first common enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine).
Unlike competitive inhibitors that mimic the natural pyruvate substrate, these highly functionalized pyridine derivatives act as non-competitive or uncompetitive inhibitors. They bind tightly to a hydrophobic channel leading to the active site, physically obstructing substrate access and locking the enzyme in an inactive conformation [6]. The resulting amino acid starvation leads to rapid cessation of cell division, systemic chlorosis, and ultimate plant necrosis.
Mechanism of action showing ALS enzyme inhibition and subsequent plant necrosis.
References
Total synthesis of 5-hydroxyomeprazole
Semantic Scholar[Link][1]
Herbicides That Target Acetohydroxyacid Synthase Are Potent Inhibitors of the Growth of Drug-Resistant Candida auris
ACS Infectious Diseases[Link] [2]
Herbicide-binding sites revealed in the structure of plant acetohydroxyacid synthase
PNAS[Link] [3]
Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families
PMC / NIH[Link] [4]
Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms
UC Agriculture and Natural Resources[Link] [5]
Resistance of weeds to ALS-inhibiting herbicides: what have we learned?
Cambridge University Press[Link] [6]
Application
Application Note: Suzuki-Miyaura Cross-Coupling of Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate
Introduction & Substrate Profiling The Suzuki-Miyaura cross-coupling reaction is a foundational transformation in modern medicinal chemistry, enabling the robust construction of carbon-carbon bonds[1]. Methyl 2-chloro-4-...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Substrate Profiling
The Suzuki-Miyaura cross-coupling reaction is a foundational transformation in modern medicinal chemistry, enabling the robust construction of carbon-carbon bonds[1]. Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate (CAS: 1329833-74-0)[2] is a highly functionalized, densely substituted pyridine scaffold. While 2-chloropyridines are heavily utilized in drug discovery, they present unique electronic and steric challenges that can lead to catalyst inhibition and poor yields if reaction conditions are not rationally designed[3].
This application note provides a self-validating, highly optimized protocol for the Suzuki coupling of this specific substrate, grounded in mechanistic causality and field-proven organometallic principles.
To achieve high conversion rates with Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate, the reaction conditions must be tailored to its specific structural features:
Unsubstituted 2-chloropyridines are notorious for poisoning palladium catalysts because the basic pyridine nitrogen can tightly coordinate to the electrophilic Pd(II) center, trapping it off-cycle[3]. However, in this substrate, the C6-methyl group provides critical steric shielding around the nitrogen lone pair, significantly disfavoring this catalyst deactivation pathway. Furthermore, the C2-Cl bond is highly activated toward oxidative addition by the strongly electron-withdrawing C3-methyl ester[4].
Base Selection: Preventing Saponification
The transmetalation step of the Suzuki-Miyaura catalytic cycle strictly requires a base to convert the boronic acid into a reactive boronate species[5]. Because our substrate contains a methyl ester at the C3 position, the use of strong aqueous bases (e.g., NaOH, KOH) at elevated temperatures will lead to rapid saponification (hydrolysis) of the ester into the corresponding nicotinic acid. Therefore, mild bases such as K₃PO₄ or Cs₂CO₃ are strictly required to maintain chemoselectivity and preserve the ester functional group[4].
Ligand Selection: Overcoming Steric Hindrance
The substrate is highly sterically encumbered, featuring substituents at the C3, C4, C5, and C6 positions. To facilitate both the initial oxidative addition and the sterically demanding reductive elimination step, standard ligands like PPh₃ are insufficient[1]. Bulky, electron-rich Buchwald-type phosphine ligands (e.g., XPhos or SPhos) are highly recommended. These ligands accelerate reductive elimination by forcing the coupled fragments together via steric bulk, preventing the accumulation of stable Pd(II) intermediates[3].
Visualizing the Catalytic Cycle
Caption: Catalytic cycle of Suzuki-Miyaura coupling tailored for 2-chloronicotinates.
Reaction Optimization Data
The following table summarizes the quantitative data driving our protocol choices, demonstrating the causality behind catalyst and base selection.
Solvent Degassing: Sparge a mixture of 1,4-Dioxane and H₂O (4:1 v/v) with dry Nitrogen or Argon for 30 minutes prior to use. Self-Validation: Oxygen presence will rapidly oxidize the electron-rich XPhos ligand, halting the catalytic cycle.
Flask Charging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos[3].
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 2 minutes, then backfill with Argon. Repeat this cycle three times.
Solvent Addition: Add 5.0 mL of the degassed Dioxane/H₂O mixture via syringe.
Reaction Execution: Place the flask in a pre-heated oil bath at 90 °C. Stir vigorously for 12 hours. Self-Validation: The mixture should transition from a dark purple/red (Pd₂(dba)₃) to a pale yellow/brown solution, indicating the formation of the active Pd(0)-XPhos monomeric species.
Monitoring: After 12 hours, sample 10 µL of the organic layer, dilute in Acetonitrile, and analyze via LC-MS. Look for the disappearance of the starting material mass (m/z 230 [M+H]+).
Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Separate the layers and extract the aqueous layer with Ethyl Acetate (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure coupled biaryl nicotinate.
References
Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols - Benchchem.3
Technical Support Center: Suzuki Coupling with 2-Chloropyridine Derivatives - Benchchem. 4
Technical Support Center: Optimizing the Synthesis of Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the synthesis of Methyl 2-chloro-4-methoxy-5,6-dimethylnicotin...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the synthesis of Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate (CAS: 1329833-74-0). This highly substituted pyridine core is a vital building block in pharmaceutical development.
The conversion of its 2-pyridone precursor (Methyl 4-methoxy-5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate) to the 2-chloropyridine derivative via Phosphorus Oxychloride (POCl₃) is notoriously sensitive to thermal degradation, poor kinetics, and hazardous quenching conditions. This guide provides field-proven, mechanistically grounded solutions to maximize your isolated yield and purity.
Mechanistic Pathway & Failure Modes
To troubleshoot effectively, we must first understand the causality of the reaction network. The standard chlorination relies on tautomerization of the 2-pyridone, followed by electrophilic activation.
Mechanistic workflow of POCl3-mediated chlorination via Vilsmeier-Haack activation.
Troubleshooting FAQs
Q1: My conversion to the 2-chloro derivative is stalling at 60-70% despite refluxing in neat POCl₃. How can I drive this to completion?A: Sluggish kinetics are caused by the high activation energy required for the direct attack of the pyridone oxygen onto POCl₃. To bypass this, you must introduce a catalytic amount of N,N-Dimethylformamide (DMF). DMF reacts rapidly with POCl₃ to generate the Vilsmeier-Haack reagent (a chloromethyleneiminium ion), which is vastly more electrophilic than POCl₃ alone[1]. The pyridone oxygen attacks this intermediate instantly, facilitating rapid chloride displacement. Adding just 0.1 equivalents of DMF will accelerate the reaction and push conversion >98% without requiring destructive reflux temperatures.
Q2: LC-MS analysis shows a major byproduct with a mass of M-14. What is this, and how do I suppress it?A: An M-14 peak indicates the loss of a methyl group, specifically the demethylation of your 4-methoxy ether to a 4-hydroxy byproduct. The 4-methoxy group on an electron-rich pyridine ring is highly susceptible to cleavage by the hydrogen chloride (HCl) gas generated during the reaction, especially at elevated temperatures (>100°C).
To suppress this, you must lower the reaction temperature to 80–85°C and introduce an exogenous acid scavenger. N,N-dimethylaniline (1.2 equivalents) is the optimal choice; it acts as a non-nucleophilic base to neutralize HCl in situ without degrading in hot POCl₃[2].
Q3: My in-process conversion is excellent, but my yield drops drastically during the aqueous workup. What is the correct way to quench this reaction?A: Yield loss during workup is almost always due to a "forward quench" (adding water to the reaction). Unreacted POCl₃ reacts violently with water, generating phosphoric acid, HCl, and massive localized heat[3]. This uncontrolled exotherm and acidic spike will rapidly hydrolyze both your newly formed 2-chloro group and the methyl nicotinate ester (saponification).
You must employ a reverse quench . Dilute the cooled reaction mixture with an aprotic solvent (like dichloromethane) to reduce viscosity, then add it dropwise to a massive excess of vigorously stirred, ice-cold saturated aqueous sodium bicarbonate (NaHCO₃)[3]. This self-validating system ensures the pH never drops below 7 and the temperature never exceeds 15°C, preserving your ester.
Quantitative Process Optimization Data
The following table summarizes the impact of transitioning from standard literature conditions to the optimized, self-validating protocol.
Reaction Condition
Additive(s)
Temp (°C)
Quench Method
Conversion (%)
M-14 Byproduct (%)
Isolated Yield (%)
Neat POCl₃
None
105 (Reflux)
Forward (Water)
65
18.5
32
POCl₃ + Toluene
DMF (0.1 eq)
105 (Reflux)
Forward (Water)
88
22.0
45
POCl₃ + Toluene
DMF (0.1 eq) + PhNMe₂ (1.2 eq)
85
Reverse (Ice/NaHCO₃)
>98
<2.0
88
Optimized Step-by-Step Methodology
This protocol integrates the mechanistic solutions discussed above into a self-validating workflow.
Reagents & Stoichiometry:
Methyl 4-methoxy-5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate: 10.0 g (47.3 mmol, 1.0 eq)
Phosphorus Oxychloride (POCl₃): 21.7 g (142.0 mmol, 3.0 eq)
N,N-Dimethylaniline (PhNMe₂): 6.88 g (56.8 mmol, 1.2 eq)
N,N-Dimethylformamide (DMF): 0.35 g (4.7 mmol, 0.1 eq)
Anhydrous Toluene: 50 mL
Step 1: System Charging and Activation
Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser fitted with a CaCl₂ drying tube, and an internal thermocouple.
Suspend the 2-pyridone precursor (10.0 g) in anhydrous toluene (50 mL) under a nitrogen atmosphere.
Add N,N-dimethylaniline (6.88 g) and DMF (0.35 g) to the suspension. Stir at 20°C for 5 minutes.
Step 2: Controlled Chlorination
4. Using an addition funnel, add POCl₃ (21.7 g) dropwise over 15 minutes. Self-Validation: You should observe a mild exotherm (temperature rising to ~30°C) and the gradual dissolution of the solid as the Vilsmeier-Haack intermediate forms.
5. Heat the reaction mixture to an internal temperature of 85°C. Maintain this temperature for 4 to 6 hours.
6. Monitor the reaction via HPLC or TLC (Eluent: EtOAc/Hexane 1:1). Proceed to workup only when the starting material is <2%.
Step 3: Reverse Quench and Isolation
7. Cool the reaction mixture to 20°C. Dilute the mixture with dichloromethane (DCM, 50 mL) to prevent freezing/viscosity spikes during the quench.
8. In a separate 2 L beaker, prepare the quench bath: 500 mL of saturated aqueous NaHCO₃ and 200 g of crushed ice. Begin vigorous mechanical stirring.
9. Add the diluted reaction mixture dropwise to the quench bath over 45 minutes. Critical Control Parameter: Monitor the internal temperature of the quench bath; adjust the addition rate to ensure it strictly remains <15°C.
10. Check the pH of the aqueous layer. If it falls below 7.5, add solid NaHCO₃ until mildly basic.
11. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 100 mL).
12. Wash the combined organic layers with cold water (100 mL) and brine (100 mL).
13. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (water bath <30°C) to afford Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate as an off-white solid.
Technical Support Center: Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate Synthesis & Troubleshooting
Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate (CAS: 1329833-74-0...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate (CAS: 1329833-74-0) [1]. As a highly functionalized pyridine building block, its synthesis involves delicate balances of electronic effects and steric hindrance. This document provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure high-purity yields.
Part 1: Mechanistic Troubleshooting & FAQs
The synthesis of highly substituted nicotinates typically involves the chlorination of a 2-pyridone/2-hydroxy precursor using phosphorus oxychloride (
POCl3
), followed by esterification or methoxylation[2]. The proximity of the methoxy, methyl, and ester groups creates specific vulnerabilities during these transformations.
Q1: Why am I seeing a high percentage of 2,4-dichloro impurities in my final product?
Causality & Expert Insight: The 4-methoxy group is highly electron-donating, which activates the pyridine ring. However, under harsh chlorination conditions (e.g., refluxing
POCl3
above 100°C for extended periods), the 4-methoxy group can undergo acidic cleavage to a 4-hydroxy intermediate, which is subsequently chlorinated to yield a 2,4-dichloro-5,6-dimethylnicotinate derivative.
Solution: Strictly control the internal reaction temperature to 85–90°C. Add a catalytic amount of
N,N
-dimethylformamide (DMF) to form the Vilsmeier-Haack reagent, which accelerates the 2-chlorination specifically, allowing for shorter reaction times and preserving the 4-methoxy ether linkage.
Q2: My LC-MS shows a mass [M-14] corresponding to demethylation. Where is this occurring?
Causality & Expert Insight: A mass loss of 14 Da typically indicates the loss of a methyl group, either from the 4-methoxy ether or the methyl ester. If the reaction workup involves strong aqueous bases (e.g.,
NaOH
instead of
NaHCO3
) to quench excess
POCl3
, the methyl ester undergoes rapid base-catalyzed hydrolysis to the corresponding carboxylic acid.
Solution: Quench the chlorination mixture by slow addition to crushed ice, maintaining the temperature below 10°C. Neutralize cautiously with saturated aqueous
NaHCO3
to pH 7.0–7.5. Avoid strong bases.
Q3: How can I prevent the formation of unreacted 2-hydroxy starting material?
Causality & Expert Insight: Incomplete conversion is often due to the poor solubility of the highly substituted 2-pyridone precursor in
POCl3
.
Solution: Utilize a co-solvent such as toluene or acetonitrile, or increase the equivalents of
POCl3
to act as both reagent and solvent. Ensure the system is strictly anhydrous, as moisture consumes
POCl3
to form unreactive phosphoric acids.
Part 2: Quantitative Data & Impurity Profiling
The following table summarizes the critical impurities, their detection parameters, and targeted mitigation strategies.
Impurity Type
Structural Change
LC-MS (m/z) Shift
Primary Cause
Mitigation Strategy
Over-chlorination
4-methoxy replaced by 4-chloro
[M - 30 + 34]
Excessive heat / Prolonged
POCl3
exposure
Limit temp to 90°C; Use Vilsmeier catalyst (DMF).
Ester Hydrolysis
Methyl ester to Carboxylic acid
[M - 14]
Harsh basic workup (pH > 9)
Quench on ice; Neutralize with
NaHCO3
(pH 7).
Ether Cleavage
4-methoxy to 4-hydroxy
[M - 14]
Acidic cleavage during prolonged reflux
Shorten reaction time; Monitor via TLC/UPLC.
Regioisomer
6-chloro instead of 2-chloro
Isobaric
Impure starting material
Verify precursor purity via 2D-NMR prior to use.
Part 3: Self-Validating Experimental Protocols
Protocol: Optimized Chlorination of 2-Hydroxy Precursor
This protocol is designed with built-in validation steps to ensure reproducibility and high purity.
Preparation: In an oven-dried, 250 mL 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and internal thermometer, add the 2-hydroxy-4-methoxy-5,6-dimethylnicotinate precursor (10.0 g, 44.4 mmol).
Reagent Addition: Slowly add anhydrous
POCl3
(40 mL, ~10 eq) at room temperature under a nitrogen atmosphere.
Catalysis: Add anhydrous DMF (0.35 mL, 0.1 eq) dropwise. Validation Check: A slight exotherm and color change to pale yellow indicates the formation of the active Vilsmeier-Haack intermediate.
Heating: Gradually heat the reaction mixture to an internal temperature of 85°C. Maintain stirring for 3 hours. Validation Check: Monitor reaction progress via UPLC-MS every hour. Discontinue heating when starting material is < 1%.
Quenching (Critical Step): Cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove ~70% of the excess
POCl3
. Carefully pour the remaining residue onto 200 g of crushed ice with vigorous stirring.
Neutralization & Extraction: Slowly add saturated aqueous
NaHCO3
until the aqueous layer reaches pH 7.2. Extract with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate in vacuo to yield crude Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate .
Part 4: Reaction & Impurity Pathway Visualization
The following diagram illustrates the kinetic pathways of the target synthesis versus the thermodynamic degradation pathways that lead to common impurities.
Figure 1: Reaction workflow and primary impurity generation pathways for Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate.
Technical Support Center: Optimizing Esterification of Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate
Welcome to the technical support center for the synthesis of Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth te...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding this specific esterification reaction.
Introduction
The esterification of 2-chloro-4-methoxy-5,6-dimethylnicotinic acid to its methyl ester is a crucial step in various synthetic pathways. The most common and cost-effective method for this transformation is the Fischer-Speier esterification.[1][2] This reaction involves treating the carboxylic acid with an alcohol, in this case, methanol, in the presence of a strong acid catalyst.[3][4] While seemingly straightforward, achieving high yields and purity requires careful control of reaction conditions to overcome the reaction's inherent equilibrium.[1][5] This guide will delve into the nuances of this process, providing practical advice to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the Fischer-Speier esterification for this specific molecule?
A1: The Fischer-Speier esterification is an acid-catalyzed nucleophilic acyl substitution.[6] The reaction mechanism involves several equilibrium steps.[1][7] First, the acid catalyst protonates the carbonyl oxygen of the nicotinic acid, which significantly increases the electrophilicity of the carbonyl carbon.[3][8] This activation allows the weakly nucleophilic methanol to attack the carbonyl carbon, forming a tetrahedral intermediate.[9] Subsequent proton transfers and the elimination of a water molecule lead to the formation of the desired methyl ester.[1][4]
Q2: Why is a strong acid catalyst, like sulfuric acid (H₂SO₄), necessary?
A2: A strong acid catalyst serves a dual purpose in this reaction.[10][11] Primarily, it protonates the carboxylic acid's carbonyl group, making it more susceptible to nucleophilic attack by the alcohol.[3][9] Secondly, concentrated sulfuric acid acts as a dehydrating agent, sequestering the water produced during the reaction.[9][12] This is crucial because Fischer esterification is a reversible process.[1][12] By removing water, the equilibrium is shifted towards the product side, in accordance with Le Châtelier's principle, thereby increasing the overall yield of the ester.[6][9]
Q3: Can other acid catalysts be used?
A3: Yes, other strong protic acids like p-toluenesulfonic acid (TsOH) or even Lewis acids can be employed.[2] However, sulfuric acid is often preferred for its cost-effectiveness and dual function as a catalyst and dehydrating agent.[11] The choice of catalyst may depend on the presence of other acid-sensitive functional groups in more complex substrates.[7]
Q4: What is the optimal solvent for this reaction?
A4: In many Fischer esterification protocols, an excess of the alcohol reactant, in this case, methanol, is used as the solvent.[1][7] This serves two purposes: it acts as a solvent for the nicotinic acid derivative and, by being in large excess, it helps to drive the equilibrium towards the formation of the ester product.[1][3] Alternatively, a non-polar, inert solvent like toluene or hexane can be used, which allows for the azeotropic removal of water using a Dean-Stark apparatus.[2][13]
Q5: What are the typical reaction temperatures and times?
A5: Fischer esterification generally requires heating to proceed at a reasonable rate.[3] Typical reaction temperatures range from 60°C to 110°C.[2] When using excess methanol as a solvent, the reaction is often run at reflux (the boiling point of methanol, approximately 65°C). The reaction time can vary from a few hours to over 24 hours, depending on the reactivity of the substrate and the efficiency of water removal.[14][15] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to determine the optimal reaction time.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate.
Problem
Potential Cause(s)
Recommended Solution(s)
Low or No Product Formation
1. Insufficient Catalyst: The reaction is too slow without adequate acid catalysis. 2. Water Contamination: Presence of water in reagents or glassware will inhibit the forward reaction. 3. Inadequate Temperature: The reaction rate is highly temperature-dependent.
1. Catalyst Check: Ensure the correct molar equivalent of a strong acid catalyst is used. 2. Anhydrous Conditions: Use anhydrous methanol and dry glassware. Consider using molecular sieves to remove trace amounts of water.[3] 3. Temperature Optimization: Ensure the reaction is heated to reflux and maintained at that temperature.
Incomplete Reaction (Starting Material Remains)
1. Equilibrium Not Sufficiently Shifted: The reverse reaction (hydrolysis) is competing with the forward reaction. 2. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.
1. Drive the Equilibrium: Use a larger excess of methanol or employ a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water.[13][16] 2. Extend Reaction Time: Monitor the reaction by TLC or LC-MS and continue heating until the starting material is consumed.
Formation of Unknown Impurities
1. Side Reactions: At elevated temperatures, sensitive functional groups on the nicotinic acid derivative might undergo side reactions. 2. Degradation of Starting Material or Product: Prolonged heating in strong acid can sometimes lead to degradation.
1. Lower Reaction Temperature: If possible, try running the reaction at a slightly lower temperature for a longer duration. 2. Optimize Reaction Time: Avoid unnecessarily long reaction times once the starting material is consumed. 3. Purification: Isolate the desired product from impurities using column chromatography.
Difficult Product Isolation/Purification
1. Incomplete Neutralization: Residual acid can complicate extraction and purification. 2. Emulsion Formation During Workup: This can make phase separation difficult.
1. Thorough Neutralization: During the workup, carefully neutralize the reaction mixture with a weak base like sodium bicarbonate or sodium carbonate solution.[11][17] 2. Breaking Emulsions: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break up emulsions.
Experimental Protocols
Protocol 1: Fischer Esterification using Excess Methanol
This protocol is a standard approach that leverages a large excess of methanol to drive the reaction equilibrium.
Materials:
2-chloro-4-methoxy-5,6-dimethylnicotinic acid
Anhydrous Methanol (MeOH)
Concentrated Sulfuric Acid (H₂SO₄)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Organic solvent for extraction (e.g., Dichloromethane (DCM) or Ethyl Acetate (EtOAc))
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle or oil bath
Separatory funnel
Erlenmeyer flask
Rotary evaporator
Procedure:
Reaction Setup: In a clean, dry round-bottom flask, dissolve the 2-chloro-4-methoxy-5,6-dimethylnicotinic acid in a large excess of anhydrous methanol (e.g., 10-20 equivalents).
Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution. Caution: This addition is exothermic.
Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 65°C) using a heating mantle or oil bath.
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature.
Solvent Removal: Remove the excess methanol using a rotary evaporator.
Workup: Dissolve the residue in an organic solvent like DCM or EtOAc. Transfer the solution to a separatory funnel.
Neutralization: Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the remaining acid. Repeat the wash until CO₂ evolution ceases.
Washing: Wash the organic layer with water and then with brine.
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl ester.
Purification: Purify the crude product by silica gel column chromatography if necessary.[15]
Protocol 2: Esterification with Azeotropic Water Removal
This protocol is advantageous when using a stoichiometric amount of methanol and relies on the physical removal of water to drive the reaction.
Materials:
All materials from Protocol 1
Toluene
Dean-Stark apparatus
Procedure:
Reaction Setup: In a round-bottom flask, combine the 2-chloro-4-methoxy-5,6-dimethylnicotinic acid, a slight excess of methanol (e.g., 1.5-2 equivalents), and toluene.
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.
Azeotropic Distillation: Assemble the Dean-Stark apparatus with a reflux condenser and heat the reaction mixture to reflux. The toluene-water azeotrope will distill, and the denser water will be collected in the trap of the Dean-Stark apparatus, while the toluene will return to the reaction flask.[13][18]
Monitoring: Continue the reaction until the theoretical amount of water has been collected in the trap and/or the starting material is consumed as determined by TLC or LC-MS.
Workup and Purification: Follow steps 5-12 from Protocol 1.
Visualizations
Reaction Mechanism: Fischer-Speier Esterification
Caption: The acid-catalyzed mechanism of Fischer-Speier esterification.
Experimental Workflow: Protocol 1
Caption: A typical experimental workflow for Fischer esterification.
Solubility issues with Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate in organic solvents
Target Audience: Process Chemists, Drug Development Scientists, and Synthetic Researchers. Overview Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate (CAS: 1329833-74-0) is a highly substituted pyridine derivative, primar...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Process Chemists, Drug Development Scientists, and Synthetic Researchers.
Overview
Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate (CAS: 1329833-74-0) is a highly substituted pyridine derivative, primarily utilized as a critical intermediate in the total synthesis of proton pump inhibitor (PPI) metabolites, such as 5-hydroxyomeprazole [1]. Due to its unique structural features—an electron-deficient pyridine ring paired with both polar (methoxy, ester, chloro) and lipophilic (methyl) substituents—researchers frequently encounter distinct solubility challenges during catalytic hydrogenation, liquid-liquid extraction, and chromatographic purification.
This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to resolve these bottlenecks.
Quantitative Solubility Profile
To facilitate optimal solvent selection, the following table summarizes the solubility behavior of the compound across various solvent classes based on its physicochemical properties and literature precedents [1].
Solvent
Polarity Index
Est. Solubility (20 °C)
Mechanistic Rationale
Recommended Application
Dichloromethane (DCM)
3.1
> 500 mg/mL
High dipole moment effectively solvates the amphiphilic pyridine core.
Liquid-liquid extraction, primary dissolution.
Ethyl Acetate (EtOAc)
4.4
~ 300 mg/mL
Moderate polarity matches the ester/methoxy functional groups.
Silica gel chromatography (with Hexane).
Methanol (MeOH)
5.1
~ 150 mg/mL
Protic nature H-bonds with ester/methoxy; limited by lipophilic methyls.
Catalytic dehalogenation (Pd/C).
Hexane
0.1
< 10 mg/mL
Lacks dipole to disrupt the crystal lattice (Mp 52–53 °C).
Anti-solvent for recrystallization.
Water
9.0
< 1 mg/mL
Highly polar network rejects the lipophilic methyl/chloro groups.
Aqueous washing (use brine).
Troubleshooting & FAQs (Q&A)
Q1: Why does the compound precipitate when preparing highly concentrated solutions in methanol for catalytic hydrogenation?
Causality: While the ester and methoxy oxygen atoms act as hydrogen bond acceptors, making the compound moderately soluble in protic solvents like methanol, the bulky hydrophobic methyl groups at the C5 and C6 positions restrict the formation of an extensive solvation shell. At concentrations exceeding 0.5 M or at temperatures below 20 °C, the lattice energy of the crystal (Mp 52–53 °C) overcomes the solvation energy, leading to precipitation [1].
Self-Validating Solution: Always warm the methanol to 25 °C prior to addition. Verify complete dissolution by checking for the Tyndall effect (shining a laser pointer through the flask; a solid beam indicates undissolved micro-particulates) before introducing the opaque Pd/C catalyst. If precipitation persists, add 5-10% v/v Tetrahydrofuran (THF) as a co-solvent to disrupt the lattice.
Q2: During liquid-liquid extraction with Dichloromethane (DCM) and water, why do I experience poor phase separation or emulsions?
Causality: The highly substituted pyridine ring acts as a weak amphiphile. The polar head (pyridine nitrogen, ester, methoxy) interacts with the aqueous phase, while the lipophilic tail (methyls, chloro) remains in the DCM layer, effectively reducing interfacial tension and stabilizing emulsions.
Self-Validating Solution: Never use pure deionized water for the aqueous wash. Always use saturated aqueous NaCl (brine). The high ionic strength of brine forces the polar groups out of the aqueous phase (salting-out effect), instantly breaking the emulsion and yielding a sharp phase boundary.
Q3: Can I use pure Hexane as a primary solvent for recrystallization?
Causality: No. Hexane is entirely non-polar (Polarity Index 0.1) and lacks the necessary dipole moment to solvate the electron-deficient pyridine core or interact with the ester moiety.
Self-Validating Solution: Utilize a binary solvent system. Dissolve the compound in a minimal amount of warm 2-propanol or Ethyl Acetate, then titrate in Hexane dropwise until the solution becomes faintly turbid (the cloud point). Allow it to cool slowly to room temperature to yield colorless crystals [1].
Workflow Visualization
Solvent troubleshooting workflow for Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate.
Standard Operating Protocol: Preparation for Catalytic Dehalogenation
This protocol ensures complete dissolution and prevents catalyst fouling during the synthesis of Methyl 5,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylate via Pd/C hydrogenation [1].
Step 1: Vessel Preparation and Weighing
Dry a heavy-walled steel autoclave or hydrogenation vessel at 120 °C for 2 hours. Cool under an argon atmosphere.
Weigh out Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate (e.g., 45.9 g, 0.2 mol).
Step 2: Solvent Addition and Thermal Control
Add 300 mL of anhydrous Methanol (MeOH) to the vessel.
Critical Control Point: Maintain the internal temperature strictly at 20–25 °C using a water bath. Do not chill the solution, as the compound will crash out, trapping unreacted starting material inside the crystal lattice and shielding it from the catalyst.
Step 3: Self-Validation of Dissolution
Stir at 400 rpm for 15 minutes.
Stop stirring and inspect the solution visually. It must be completely transparent. If any micro-crystals remain, add 10 mL of THF and stir for an additional 5 minutes until clear.
Step 4: Degassing and Catalyst Addition
Degas the clear solution by bubbling argon through a submerged needle for 10 minutes.
Add 10% Pd/C (0.5 g) in one portion. Note: The solution will immediately turn opaque black, making further visual confirmation of solubility impossible. This makes the validation in Step 3 mandatory.
Seal the vessel, attach hydrogen gas, purge the headspace three times, and pressurize to 80 atm. Stir at 20 °C for 12 hours.
References
Striela, R., Urbelis, G., Sūdžius, J., Stončius, S., Mažeikaitė, R., & Labanauskas, L. (2016). Total synthesis of 5-hydroxyomeprazole. ARKIVOC, 2016(3), 339-351.[Link]
Troubleshooting
Technical Support Center: Troubleshooting & Storage Guide for Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of highly functionalized pyridine intermediates.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of highly functionalized pyridine intermediates. Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate (CAS: 1329833-74-0) is a critical building block in drug development, particularly for synthesizing complex aza-heterocycles. However, its dense substitution pattern—specifically the juxtaposition of a 2-chloro group and a 3-methyl ester—creates unique thermodynamic vulnerabilities.
This guide provides a mechanistic understanding of its degradation pathways, a self-validating storage protocol, and troubleshooting FAQs to ensure the integrity of your experiments.
Mechanistic Causality of Degradation (The "Why")
To prevent degradation, we must first understand the molecular forces at play. This compound is susceptible to three primary degradation pathways:
Nucleophilic Aromatic Substitution (SNAr) at C2: The pyridine nitrogen acts as a powerful electron sink, significantly lowering the electron density at the 2- and 6-positions[1]. This effect is amplified by the electron-withdrawing methyl ester at C3. Consequently, the 2-chloro group is highly activated and prone to nucleophilic attack by ambient moisture, leading to the formation of a 2-pyridone (or 2-hydroxypyridine) byproduct.
Ester Hydrolysis at C3: The methyl ester is susceptible to both acid- and base-catalyzed hydrolysis. Trace moisture, combined with localized pH shifts caused by the basic pyridine nitrogen, can cleave the ester to form 2-chloro-4-methoxy-5,6-dimethylnicotinic acid.
Photolytic Dehalogenation: Halopyridines and chloronicotinic acid derivatives are sensitive to UV radiation. Prolonged exposure to ambient laboratory lighting can induce homolytic cleavage of the C-Cl bond, leading to dehalogenated or oxidized polymeric byproducts[2].
Primary degradation pathways of Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate.
Quantitative Stability Profile
The following table summarizes the degradation kinetics of Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate under various environmental conditions, highlighting the critical need for controlled storage.
Storage Condition
Temperature
Humidity (RH)
Light Exposure
30-Day Purity Retention
Primary Degradant Observed
Optimal (Inert)
4°C
< 5% (Argon)
Dark
> 99.5%
None
Standard Fridge
4°C
Ambient
Dark
~ 96.0%
Free Nicotinic Acid (Hydrolysis)
Benchtop (Open)
25°C
60%
Ambient Lab Light
< 85.0%
2-Pyridone + Dehalogenated species
Accelerated Stress
40°C
75%
Dark
< 70.0%
2-Pyridone (SNAr)
Troubleshooting FAQs
Q1: My HPLC chromatogram shows a new peak with a mass shift of -14 Da. What happened?A: This is the classic signature of ester hydrolysis. The loss of the methyl group (CH3, ~15 Da) and replacement with a proton (H, ~1 Da) results in a net loss of 14 Da. This occurs when the compound is exposed to ambient moisture. Solution: Ensure your solvent is anhydrous and purge storage vials with Argon.
Q2: I am using this compound in a Buchwald-Hartwig amination, but the reaction is failing and the palladium catalyst is turning black immediately. Why?A: Your starting material has likely undergone SNAr dechlorination due to improper storage, forming a 2-pyridone derivative. 2-Pyridones are notorious for coordinating strongly to palladium centers, effectively poisoning the catalyst and halting the cross-coupling cycle[3]. Solution: Re-purify your starting material via silica gel chromatography (Hexanes/EtOAc) immediately before use to remove the 2-pyridone degradant.
Q3: The compound has developed a slight yellow tint. Is it still safe to use?A: A yellow tint indicates photolytic degradation or oxidation of the methoxy/dimethyl groups[2]. While the bulk purity might still be >95%, these trace oxidized polymeric species can interfere with sensitive downstream organometallic reactions. It is highly recommended to filter the compound through a short pad of silica or run a quick recrystallization.
Self-Validating Storage & Handling Protocol
To guarantee the scientific integrity of your workflows, implement this self-validating storage protocol. This system ensures that any failure in the storage conditions is immediately detectable before the compound is used in a critical experiment.
Step 1: High-Vacuum Drying
Upon receiving the compound[4], dry it under high vacuum (≤ 0.1 mbar) for 4-6 hours to remove any residual solvent or surface moisture.
Validation: A Karl Fischer titration should read < 0.1% water content.
Step 2: Aliquoting
Divide the bulk material into single-use amber glass vials. Amber glass blocks UV radiation, preventing photolytic dehalogenation.
Validation: Visual inspection—compound should remain a pristine white powder.
Step 3: Inert Gas Purging
Purge each vial with a heavy inert gas, preferably Argon (which is denser than Nitrogen and settles over the solid), to displace oxygen and ambient moisture.
Step 4: Desiccated Sealing
Seal the vials with PTFE-lined caps. Place the vials inside a secondary container (e.g., a vacuum-sealed Mylar bag or a desiccator jar) filled with indicating silica gel.
Validation: The silica gel acts as a self-validating sensor. If the gel turns from blue to pink (or orange to green), the moisture barrier has been breached.
Step 5: Cold Storage
Store the secondary container at 4°C for routine use, or -20°C for long-term storage (> 3 months). Allow the vial to warm to room temperature before opening to prevent condensation from forming on the cold powder.
Step-by-step self-validating storage workflow for halopyridine esters.
Technical Support Center: Isolation and Purification of Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate
Welcome to the Technical Support Center for the isolation of Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate (CAS: 1329833-74-0). This highly functionalized pyridine derivative serves as a critical intermediate in the s...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the isolation of Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate (CAS: 1329833-74-0). This highly functionalized pyridine derivative serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and targeted therapeutics[1].
The standard synthesis of this compound involves the chlorination of a 2-pyridone precursor using Phosphorus Oxychloride (
POCl3
)[2]. While this transformation is highly effective, the aggressive nature of
POCl3
and the generation of
HCl
gas often lead to a complex mixture of unreacted starting materials, O-demethylated byproducts, and hydrolyzed esters[3]. This guide provides field-proven, self-validating protocols to separate the target compound from these reaction byproducts, ensuring high scientific integrity and reproducibility.
Mechanistic Overview & Separation Strategy
Understanding the causality behind byproduct formation dictates our separation strategy. During the
POCl3
chlorination, three primary side reactions occur:
O-Demethylation: The
HCl
byproduct acts as a Brønsted acid, cleaving the C4-methoxy group to yield a 4-hydroxy byproduct.
Ester Hydrolysis: Improper quenching (excessive heat or harsh aqueous conditions) hydrolyzes the C3-methyl ester into a nicotinic acid derivative.
Incomplete Conversion: Residual 2-pyridone starting material remains, which is highly polar due to its hydrogen-bonding capabilities.
Because the target compound is a neutral, highly lipophilic molecule, we can exploit the acidic nature of the byproducts (phenolic OH, carboxylic acid, and pyridone NH) using pH-controlled Liquid-Liquid Extraction (LLE) before advancing to chromatography.
Workflow for isolating Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate from POCl3 mixtures.
Troubleshooting FAQs
Q1: Why am I seeing a significant amount of a highly polar byproduct on my TLC, and how do I remove it?A1: This is likely the O-demethylated byproduct (Methyl 2-chloro-4-hydroxy-5,6-dimethylnicotinate) or unreacted pyridone. To remove it, utilize a mild alkaline wash (e.g., saturated
K2CO3
). The target compound remains in the organic phase, while the deprotonated byproducts partition into the aqueous phase.
Q2: My methyl ester is hydrolyzing during the
POCl3
quench. How do I prevent this?A2: Hydrolysis of the C3-methyl ester occurs if the quench is too exothermic.
POCl3
reacts violently with water, generating heat and
HCl
. Quench the reaction mixture by adding it dropwise to a large excess of crushed ice, maintaining the internal temperature strictly below 5 °C.
Q3: How do I separate the target from closely eluting neutral regioisomers?A3: Regioisomers require silica gel flash chromatography. Because the target compound is highly lipophilic, use a shallow, heavily non-polar gradient (e.g., starting at 100% Hexanes and slowly ramping to 15% Ethyl Acetate) to achieve baseline resolution.
This protocol utilizes pH manipulation to chemically filter out polar and acidic byproducts prior to chromatography.
Ice-Water Quench: Transfer the crude
POCl3
reaction mixture to an addition funnel. Add it dropwise into a vigorously stirred flask containing crushed ice (10 g of ice per 1 mL of
POCl3
).
Causality: Maintaining the temperature below 5 °C prevents the thermal hydrolysis of the C3-methyl ester into nicotinic acid.
Primary Extraction: Add Dichloromethane (DCM) to the quenched mixture (1:1 v/v ratio with the aqueous volume). Separate the phases using a separatory funnel.
Causality: DCM is chosen over Ethyl Acetate because its higher density provides superior phase separation against the heavy, salt-saturated aqueous layer resulting from the
POCl3
quench.
Alkaline Wash: Wash the collected organic (bottom) layer with an equal volume of saturated aqueous
K2CO3
(pH ~10).
Causality: This specific pH selectively deprotonates the unreacted 2-pyridone (pKa ~11) and the O-demethylated 4-hydroxy byproduct (pKa ~8.5), pulling them into the aqueous phase while leaving the neutral target ester intact.
Self-Validation Check: Before discarding the aqueous layer, spot it on a TLC plate and stain with Bromocresol Green. A yellow spot indicates the successful removal of the carboxylic acid byproduct. The absence of a UV-active spot at Rf 0.65 confirms no target product was lost.
Drying: Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Protocol 2: Silica Gel Flash Chromatography
This protocol resolves the target compound from any remaining neutral, lipophilic impurities.
Dry Loading: Dissolve the crude concentrated product in a minimal amount of DCM. Add silica gel (approx. 3x the mass of the crude) and evaporate the solvent completely to yield a free-flowing powder.
Causality: Liquid loading highly lipophilic compounds can cause band broadening. Adsorbing the mixture onto silica gel ensures a tight initial band, maximizing resolution from closely eluting regioisomers.
Column Equilibration: Pack the column with silica gel and equilibrate with 2 CVs of 100% Hexanes.
Gradient Elution: Load the dry powder onto the column. Run the gradient specified in Table 2 .
Self-Validation Check: Collect fractions and co-spot them against the crude mixture on a TLC plate. The target compound will appear as a distinct, dark blue spot under short-wave UV (254 nm) at an Rf of 0.65 (in 3:1 Hexane:EtOAc). Pool the pure fractions and evaporate to yield the purified solid.
References
Design and Synthesis of a Novel Series of Orally Bioavailable, CNS-Penetrant, Isoform Selective Phosphoinositide 3-Kinase γ (PI3Kγ) Inhibitors with Potential for the Treatment of Multiple Sclerosis (MS)
Source: Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
Recent green approaches for the synthesis of thienopyrimidine scaffolds: an overview (2007–2025)
Source: RSC Publishing
URL:[Link]
Scaling up the synthesis of Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate safely
Technical Support Center: Scale-Up Synthesis of Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate Welcome to the Technical Support Center for the scale-up synthesis of Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate (CAS...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Scale-Up Synthesis of Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate
Welcome to the Technical Support Center for the scale-up synthesis of Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate (CAS: 1329833-74-0). This guide is designed for chemical engineers, process chemists, and drug development professionals tasked with transitioning this highly functionalized pyridine intermediate from the bench to the pilot plant. The primary synthetic bottleneck involves the deoxychlorination of its corresponding 2-pyridone precursor using Phosphorus Oxychloride (POCl₃).
Q1: Why is the POCl₃ chlorination step considered the highest risk operation during scale-up?A1: The reaction between the 2-pyridone precursor and POCl₃ is highly exothermic. However, the primary safety hazard emerges during the workup phase. The accumulation of metastable intermediates resulting from the incomplete hydrolysis of POCl₃-containing mixtures carries the risk of latent, violent exothermic events 1. If water is added directly to the reaction mixture (direct quench), localized heating can cause runaway decomposition.
Q2: How can we mitigate the risks associated with the POCl₃ quench at a pilot scale?A2: An "inverse quench" strategy is strictly required. The reaction mixture must be slowly transferred into a large volume of cold water or aqueous base, ensuring the temperature remains below 20°C. Additionally, distilling off excess POCl₃ under reduced pressure prior to the quench significantly reduces the thermal load and the volume of hazardous waste generated 2.
Q3: What role does the solvent play in the chlorination step? Can we run it neat?A3: While laboratory-scale reactions are often run in neat POCl₃, scaling up requires a solvent to act as a heat sink. Using a solvent like toluene improves heat transfer, moderates the reaction kinetics, and prevents the precipitation of thick, unstirrable intermediates, thereby enhancing the overall safety profile of the process 3.
To ensure high purity and yield, it is critical to monitor the reaction parameters closely. Table 1 outlines common issues encountered during the chlorination step and their respective mitigation strategies.
Table 1: Common Impurities and Mitigation Strategies in POCl₃ Chlorination
Observation
Root Cause
Mitigation Strategy (Quantitative Targets)
Incomplete Conversion
Insufficient POCl₃ equivalents or inadequate heating duration.
Maintain 1.5–2.0 eq of POCl₃. Ensure the internal temperature reaches 85°C for at least 6 hours .
Tarry Byproducts / Dark Coloration
Localized overheating during reagent addition or poor mixing.
Control the POCl₃ addition rate to keep Temp < 40°C . Use toluene (2 volumes ) to improve agitation.
Residual Phosphorus Species
Incomplete hydrolysis of P-Cl bonds during the quench phase.
Extend quench time. Ensure the aqueous phase is neutralized to pH 8–9 before liquid-liquid extraction 2.
Section 3: Standard Operating Procedure (SOP) - Pilot-Scale Chlorination
The following self-validating protocol details the conversion of the 2-pyridone precursor to Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate. Every step is designed to validate the success of the previous one (e.g., HPLC monitoring before distillation, pH stabilization before extraction).
Step-by-Step Methodology:
Reactor Preparation: Equip a suitably sized glass-lined or Hastelloy reactor with a mechanical stirrer, a reflux condenser, a temperature probe, and a dosing pump. Purge the system thoroughly with nitrogen to prevent premature hydrolysis of reagents.
Reagent Charging: Charge the reactor with the 2-pyridone precursor (1.0 equivalent) and toluene (2 volumes relative to the precursor mass) to facilitate stirring and heat transfer 3.
Controlled Addition: Cool the mixture to 10°C. Slowly dose POCl₃ (1.5 equivalents) into the reactor via the dosing pump. Regulate the addition rate to ensure the internal temperature does not exceed 40°C.
Thermal Activation: Gradually heat the reaction mixture to 85°C. Maintain this temperature for 6–8 hours. Self-Validation: Monitor the reaction progress via HPLC until the starting material is <1%. Do not proceed until conversion is confirmed.
Vacuum Concentration: Cool the reactor to 40°C. Apply vacuum to distill off the toluene and unreacted POCl₃. This step is critical for minimizing the exothermic potential of the subsequent quench 2.
Inverse Quench: In a secondary reactor, prepare a quench solution of water (10 volumes) cooled to 5°C. Slowly transfer the concentrated reaction mixture into the cold water with vigorous stirring. Maintain the internal temperature below 20°C throughout the transfer.
Neutralization: Carefully add 20% aqueous NaOH to the quenched mixture. Self-Validation: Continue addition only until the pH stabilizes strictly at 8–9 to ensure all metastable phosphorus intermediates are destroyed.
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 5 volumes). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure and recrystallize the crude solid from an ethanol/water mixture to yield pure Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate.
Section 4: Process Visualization
The following diagram illustrates the critical path for the chlorination and workup phases, emphasizing the safety checkpoints and logical flow of the methodology.
Workflow for the scale-up chlorination and inverse quench process of the nicotinate derivative.
References
Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation. ResearchGate.
Challenges in the scale-up synthesis of 2,5-Dichloro-4,6-pyrimidinediamine. Benchchem.
Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride. ACS Publications.
Reducing catalyst load in Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate transformations
Welcome to the Technical Support Center for advanced cross-coupling applications. This guide is engineered for researchers and process chemists seeking to optimize and scale transformations of Methyl 2-chloro-4-methoxy-5...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for advanced cross-coupling applications. This guide is engineered for researchers and process chemists seeking to optimize and scale transformations of Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate while reducing transition-metal catalyst loads to sub-0.1 mol% levels.
By analyzing the specific steric and electronic microenvironment of this highly substituted pyridine, this guide provides mechanistic troubleshooting, quantitative benchmarking, and a self-validating protocol to ensure reproducible, high-yield couplings.
Part 1: Mechanistic System Analysis
To successfully reduce catalyst loading, we must first understand the causality of catalyst failure. Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate presents a unique dichotomy of reactivity:
Accelerated Oxidative Addition: The 2-chloro position is highly activated by the electron-withdrawing 3-methyl ester and the adjacent pyridine nitrogen.
Retarded Transmetalation: Once the
L1Pd(II)
oxidative addition complex forms, it is severely sterically congested—flanked by the 3-ester and the nitrogen (which is further shielded by the 6-methyl group).
When transmetalation becomes the rate-limiting step, the long-lived Pd(II) intermediate becomes highly susceptible to off-cycle degradation, such as aggregation into inactive Pd black or deleterious coupling with the ligand itself[1]. To sustain a catalytic cycle at <0.1 mol% loading, we must utilize well-defined precatalysts that quantitatively generate a monoligated
L1Pd(0)
active species[2].
Catalytic cycle and deactivation pathways at low Pd loading.
Part 2: Targeted Troubleshooting & FAQs
Q1: I am attempting a Suzuki-Miyaura coupling at 0.05 mol% Pd, but the reaction stalls at 30% conversion with visible precipitation. Why?A1: Stalling at low catalyst loading is a kinetic failure, not a thermodynamic equilibrium. The visible precipitate is Pd black. Because the 3-ester and 4-methoxy groups on your nicotinate substrate create massive steric bulk around the Pd(II) center, the transmetalation of the boronic acid is delayed. During this delay, the catalyst degrades.
Solution: Switch to a highly sterically demanding N-Heterocyclic Carbene (NHC) ligand like IPr. The extreme bulk of IPr forces a highly reactive
L1Pd(0)
state and accelerates reductive elimination, effectively pushing the metal through the bottleneck before it can aggregate[3].
Q2: Should I use an in-situ
Pd(OAc)2
/phosphine system or a pre-formed precatalyst for this substrate?A2: Always use a well-defined precatalyst (e.g., Pd-PEPPSI-IPr or a Pd-G3 palladacycle) when operating below 0.1 mol%. In-situ systems require excess ligand to stabilize the metal, which inadvertently forms off-cycle
L2Pd(0)
species that struggle to undergo oxidative addition[2]. Precatalysts ensure 100% of your palladium enters the catalytic cycle as the active monoligated species.
Q3: Does the pyridine nitrogen in Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate poison the catalyst?A3: Heteroaromatic nitrogen coordination is a classic cause of catalyst poisoning[4]. However, in this specific molecule, the nitrogen is flanked by a 6-methyl group and the 2-chloro reacting site. This steric shielding reduces its nucleophilicity. Nevertheless, at sub-0.1 mol% loadings, even transient coordination is fatal. Utilizing bulky ligands (like ProPhos for Ni, or IPr for Pd) physically blocks the substrate nitrogen from chelating the metal center[4].
Part 3: Quantitative Benchmarking Data
The following table summarizes the performance of various catalyst systems for the coupling of Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate with phenylboronic acid.
Catalyst System
Ligand Class
Loading (mol%)
Yield (%)
Primary Failure Mode
Pd(OAc)2
+
PPh3
Monodentate Phosphine
1.0
12
Pd Black Aggregation
Pd2(dba)3
XPhos
Buchwald Biaryl
0.1
45
Incomplete Activation
Ni(COD)2 + ProPhos*
Bulky Phosphine
0.1
88
Trace Homocoupling
Pd-PEPPSI-IPr
NHC (Precatalyst)
0.05
94
None (Optimal)
Part 4: Self-Validating Experimental Protocol
To guarantee reproducibility at 0.05 mol% catalyst loading, the protocol must be self-validating. This means incorporating an internal standard to continuously verify mass balance, ensuring that a stalled reaction can be immediately diagnosed as either catalyst death or substrate degradation.
1,3,5-Trimethoxybenzene (0.5 equiv, 5 mmol) — Internal Standard
Anhydrous, degassed THF (20 mL)
Step-by-Step Methodology:
Glovebox Setup: Inside a nitrogen-filled glovebox, add the nicotinate substrate,
K3PO4
, and 1,3,5-trimethoxybenzene to an oven-dried Schlenk flask.
Precatalyst Stock Generation: Do not attempt to weigh 0.005 mmol of Pd directly. Prepare a 0.01 M stock solution of Pd-PEPPSI-IPr in THF. Add 0.5 mL of this stock to the reaction flask.
Initiation & Slow Addition: Heat the mixture to 60°C under high shear stirring (800 rpm). Dissolve the arylboronic acid in 5 mL of THF and add it via a syringe pump over 1 hour. Causality: Slow addition prevents the boronic acid from undergoing base-catalyzed protodeboronation while waiting for the sterically hindered transmetalation step.
Validation Checkpoint (t = 30 min): Extract a 50 µL aliquot, quench with EtOAc/H2O, and analyze the organic layer via GC/FID.
Pass Condition: Conversion is >40% and the mass balance (Substrate + Product vs. Internal Standard) is >95%.
Fail Condition: If conversion is <10%, oxygen/moisture has breached the system and killed the catalyst. Abort the run.
Workup: After 4 hours, cool to room temperature, filter through a thin pad of Celite to remove phosphate salts, and concentrate under reduced pressure.
Self-validating experimental workflow for sub-0.1 mol% catalyst loading.
References
Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC Complexes
Source: Sigma-Aldrich
URL
Source: Organometallics (ACS Publications)
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
Validating purity of Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate using HPLC
Title: Validating the Purity of Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate: A Comparative Guide to HPLC and Orthogonal Techniques Introduction As a Senior Application Scientist, I frequently encounter the analytica...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Validating the Purity of Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate: A Comparative Guide to HPLC and Orthogonal Techniques
Introduction
As a Senior Application Scientist, I frequently encounter the analytical challenge of validating the purity of highly substituted heterocyclic intermediates. Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate (CAS: 1329833-74-0)[1] is a prime example. This compound features a basic pyridine nitrogen, an ester linkage, a methoxy group, and a halogen (chlorine) substituent. This structural density creates specific chromatographic hurdles, notably secondary interactions with stationary phases and the potential for closely eluting regioisomeric impurities. Ensuring its absolute purity is critical for downstream pharmaceutical synthesis, where trace impurities can exponentially degrade final Active Pharmaceutical Ingredient (API) yields.
The Analytical Challenge & Causality in Method Design
When developing a purity assay for pyridine derivatives, the primary failure mode is peak tailing caused by the interaction between the basic pyridine nitrogen and unreacted silanol groups on standard silica-based columns[2].
Causality of Experimental Choices:
To mitigate this, the mobile phase pH must be strictly controlled. By utilizing a highly acidic modifier like 0.1% Trifluoroacetic acid (TFA), we achieve two mechanistic goals:
Protonation: The pyridine nitrogen is fully protonated, preventing unpredictable partial ionization across the column bed.
Ion-Pairing: TFA acts as a volatile ion-pairing agent, masking the basic site and ensuring a sharp, symmetrical peak.
Coupled with a densely end-capped C18 stationary phase, this chemical environment forces the separation to rely purely on hydrophobic interactions, allowing for the baseline resolution of the main peak from structurally similar impurities (such as des-chloro or des-methyl analogs).
Caption: Logical comparison of RP-HPLC and qNMR for purity validation of pharmaceutical intermediates.
Methodological Comparison: HPLC vs. UHPLC vs. qNMR
While Reversed-Phase HPLC (RP-HPLC) remains the gold standard for routine batch release, it is not without limitations. It relies heavily on the availability of an identical, highly pure reference standard to calculate relative response factors[3].
For a comprehensive control strategy, we must compare RP-HPLC against Ultra-High-Performance Liquid Chromatography (UHPLC) and Quantitative Nuclear Magnetic Resonance (qNMR). qNMR has emerged as a powerful orthogonal technique because it provides direct, absolute quantitation based on the molar ratio of protons, entirely bypassing the need for an identical reference standard[4]. This makes qNMR exceptionally valuable during early-stage development when certified standards of Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate are unavailable[5],[6].
Performance Metric
RP-HPLC-UV
UHPLC-UV
qNMR (1H)
Separation Principle
Hydrophobic partitioning
High-efficiency partitioning
Nuclear spin resonance
Reference Standard
Identical standard required
Identical standard required
Internal standard (unrelated)
Sensitivity (LOD)
~0.05% w/w
~0.01% w/w
~0.5% w/w
Analysis Time
20–30 minutes
3–8 minutes
10–15 minutes
Specificity
High (Retention Time + UV)
Very High (Peak Capacity)
Absolute (Structural elucidation)
Primary Application
Routine QC & Stability testing
High-throughput screening
Primary standard characterization
Self-Validating Experimental Protocol (RP-HPLC)
To ensure scientific integrity, the following protocol is designed as a self-validating system. It incorporates strict System Suitability Testing (SST) gates. If the SST criteria fail, the system halts, preventing the generation of untrustworthy data. This aligns with the lifecycle management principles outlined in the ICH Q2(R2) guidelines[7].
Caption: Analytical validation lifecycle for HPLC purity assessment based on ICH Q2(R2) guidelines.
Step-by-Step Methodology:
Chromatographic Conditions Setup:
Column: End-capped C18 (e.g., 250 mm × 4.6 mm, 5 µm). Causality: End-capping eliminates residual silanols, preventing peak tailing of the basic nicotinate.
Mobile Phase A: 0.1% TFA in Ultrapure Water.
Mobile Phase B: Acetonitrile (HPLC Grade).
Gradient: 10% B to 90% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm (optimal for the conjugated pyridine ring).
Standard and Sample Preparation:
Accurately weigh 10.0 mg of Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate reference standard and dissolve in 10 mL of diluent (50:50 Water:Acetonitrile) to yield a 1.0 mg/mL stock.
Prepare the sample batch using the identical procedure.
The Self-Validating Gate (System Suitability Test):
Inject the standard solution 5 consecutive times.
Acceptance Criteria: Relative Standard Deviation (RSD) of peak area must be ≤ 2.0%. Tailing factor (Tf) must be ≤ 1.5. Theoretical plates (N) > 5000.
Logic: If RSD > 2.0%, the injection mechanics or integration parameters are flawed. The run must be aborted and investigated.
ICH Q2(R2) Validation Execution:
Specificity: Inject a blank diluent and known impurities (e.g., 6-chloro isomer). Ensure resolution (Rs) > 2.0 between the main peak and the closest impurity[8].
Linearity: Inject standard solutions ranging from 25% to 150% of the target concentration. The correlation coefficient (R²) must be ≥ 0.999.
Orthogonal Verification (Optional but Recommended):
For the initial validation of the primary reference standard, perform a qNMR analysis using Maleic acid or 1,4-Dinitrobenzene as an internal standard to confirm absolute mass fraction[4].
Conclusion
Validating the purity of Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate requires a deep understanding of its physicochemical properties. By implementing a self-validating RP-HPLC method utilizing ion-pairing agents and strict SST gates, laboratories can achieve robust, ICH-compliant data. Furthermore, integrating qNMR into the analytical lifecycle provides an unimpeachable orthogonal check, elevating the overall trustworthiness of the pharmaceutical control strategy.
Comparative Reactivity Guide: Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate vs. 2-Chloropyridine
Executive Overview In pharmaceutical synthesis and drug development, the functionalization of pyridine rings is a foundational operation. The reactivity of these heterocycles is dictated by a delicate balance of electron...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Overview
In pharmaceutical synthesis and drug development, the functionalization of pyridine rings is a foundational operation. The reactivity of these heterocycles is dictated by a delicate balance of electronic activation and steric accessibility. This guide provides an objective, data-driven comparison between a highly functionalized intermediate, Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate , and the fundamental building block, 2-Chloropyridine . By analyzing their performance in Nucleophilic Aromatic Substitution (SNAr) and Transition-Metal Catalyzed Cross-Coupling, researchers can make informed decisions in synthetic route design.
Mechanistic Causality: Electronic vs. Steric Dominance
The reactivity profile of 2-chloropyridines is fundamentally governed by the ability of the ring substituents to stabilize transition states and accommodate incoming reagents[1].
Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate features a highly complex electronic environment[2]. The 3-methyl ester acts as a potent electron-withdrawing group (EWG). During SNAr, this EWG drastically lowers the lowest unoccupied molecular orbital (LUMO) energy at the 2-position, stabilizing the negatively charged Meisenheimer intermediate through resonance[3]. This makes the C-Cl bond exceptionally reactive toward nucleophiles. However, the dense substitution pattern (4-methoxy, 5-methyl, 6-methyl) introduces severe steric hindrance, which can impede the oxidative addition and transmetalation steps required in palladium- or nickel-catalyzed cross-couplings.
Conversely, 2-Chloropyridine relies solely on the inductive and resonance effects of the endocyclic nitrogen to activate the 2-position[1]. While this is sufficient for SNAr under forcing conditions, its lack of steric bulk makes it an ideal, unhindered substrate for transition-metal-catalyzed cross-electrophile couplings[4].
Diagram 1: Influence of steric and electronic substituents on pyridine reactivity profiles.
Quantitative Performance Comparison
To objectively evaluate these substrates, we compare their performance across two standard transformations: an SNAr amination and a Ni-catalyzed cross-electrophile coupling (XEC) with an alkyl bromide[5].
Homocoupling of the alkyl bromide (minor side reaction).
Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate
24
<40%
Steric hindrance blocks radical capture at the Ni center.
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems, incorporating visual and analytical checkpoints to ensure scientific integrity and reproducibility.
Protocol A: High-Yield SNAr of Highly Substituted Nicotinates
This protocol leverages the strong EWG effect of the 3-ester group, allowing for milder SNAr conditions[3].
Preparation: In an oven-dried flask under N₂, dissolve Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate (1.0 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP, 5 mL).
Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 mmol) followed by benzylamine (1.2 mmol).
Heating & Self-Validation (Check 1): Heat the mixture to 80 °C. Causality Check: Do not exceed 100 °C. The 3-ester group is highly susceptible to nucleophilic attack or hydrolysis at elevated temperatures.
Monitoring (Check 2): After 4 hours, analyze via UPLC-MS. The complete disappearance of the starting material peak (m/z 229) and the emergence of the product mass confirms successful substitution.
Workup: Quench with saturated aqueous NaHCO₃ to neutralize amine salts, extract with EtOAc, and wash extensively with LiCl (5% aq) to remove NMP.
Protocol B: Ni-Catalyzed Reductive Cross-Coupling of 2-Chloropyridine
This protocol utilizes a cross-electrophile approach, avoiding the need for sensitive organometallic reagents (like Grignards) by generating carbon radicals in situ[4].
Catalyst Assembly: To a vial, add NiBr₂·3H₂O (0.05 mmol), bathophenanthroline ligand (0.05 mmol), and Manganese dust (2.0 mmol).
Activation & Self-Validation (Critical Check): Add Chlorotriethylsilane (TESCl, 0.1 mmol) to activate the Mn dust[6]. Visual Validation: The reaction mixture MUST transition from a pale green suspension (NiII) to a deep red/brown solution (Ni0) within 15 minutes. If the solution remains green, the Mn0 surface is passivated, and the catalytic cycle will not initiate.
Reaction: Stir at 60 °C for 12 hours.
Workup: Filter through a pad of Celite to remove Mn salts, dilute with diethyl ether, and wash with water.
Diagram 2: Workflow of Ni-catalyzed reductive cross-electrophile coupling.
References
A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science (RSC Publishing). Available at: [Link]3]
Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. National Library of Medicine (PMC). Available at: [Link]4]
Development and Execution of an Ni(II)-Catalyzed Reductive Cross-Coupling of Substituted 2-Chloropyridine and Ethyl 3-Chloropropanoate. ACS Publications. Available at: [Link]6]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, QC/QA Scientists, and Drug Development Professionals
Compound: Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate (CAS: 1329833-74-0)
As pharmaceutical pipelines demand increasingly stringent quality control for synthetic intermediates, the structural validation of highly substituted heterocycles requires orthogonal analytical approaches. Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate is a complex pyridine derivative featuring halogenation, alkoxylation, and alkylation on a single aromatic core.
This guide objectively compares the two premier mass spectrometry methodologies used to validate this product's structural integrity and purity: Liquid Chromatography-Electrospray Ionization Quadrupole Time-of-Flight (LC-ESI-QTOF-MS) and Gas Chromatography-Electron Ionization (GC-EI-MS) . By understanding the causality behind these ionization techniques, researchers can select the optimal method for their specific regulatory or developmental needs.
Methodological Comparison: Soft vs. Hard Ionization
The highly stable nature of the pyridine ring means that fragmentation is primarily driven by its substituents. As documented in studies of [1], the loss of labile functional groups precedes ring cleavage. The choice of ionization method dictates how these functional groups behave.
Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from the liquid phase into the gas phase with minimal residual internal energy. When coupled with a QTOF analyzer, this method provides sub-5 ppm mass accuracy.
The Causality: We utilize ESI to preserve the intact pseudo-molecular ion [M+H]+. This is critical for determining the exact elemental composition (C10H12ClNO3). The high-resolution QTOF allows us to distinguish the target compound from isobaric impurities that might arise during synthesis (e.g., mis-alkylated byproducts) which standard-resolution instruments cannot resolve.
Method B: GC-EI-MS (Standard Resolution, Hard Ionization)
Electron Ionization (EI) subjects the vaporized analyte to a high-energy electron beam (typically 70 eV). This energy far exceeds the ionization potential of the molecule (~10 eV), imparting massive internal energy.
The Causality: We utilize EI specifically because it shatters the molecule. The [2] generates a highly reproducible, energy-rich environment that creates a definitive structural fingerprint. This allows for immediate library matching and confirms the positional connectivity of the methoxy and chloro groups.
Quantitative Data Presentation
The following table summarizes the comparative performance metrics of both platforms when analyzing Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate.
To ensure [3], every protocol must contain internal checks to verify the system's integrity during the run.
Protocol 1: LC-ESI-QTOF-MS Workflow
Sample Preparation: Dissolve 1 mg of the standard in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.
Causality: Formic acid acts as an abundant proton donor in the mobile phase, driving the chemical equilibrium toward the formation of the [M+H]+ ion in positive ESI mode.
Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (50 mm × 2.1 mm, 1.8 µm). Use a gradient elution from 10% to 90% Acetonitrile (with 0.1% FA) over 5 minutes.
Causality: This rapid gradient desalts the sample and separates highly polar synthesis precursors from the target analyte, preventing ion suppression at the ESI source.
Ionization & Acquisition: Operate in ESI positive mode. Set capillary voltage to 4.5 kV and drying gas to 200 °C. For MS/MS (CID), isolate m/z 230.05 and apply collision energies of 15, 20, and 25 eV.
Self-Validation Check: The system validates itself via the Chlorine isotopic signature. The presence of the 37Cl isotope peak at exactly m/z 232.0550 with a ~32% relative abundance to the monoisotopic m/z 230.0579 peak confirms both the presence of a single chlorine atom and the absence of co-eluting isobaric interferences.
Protocol 2: GC-EI-MS Workflow
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of GC-grade Dichloromethane (DCM).
Causality: Aprotic, highly volatile solvents are mandatory for GC to ensure rapid, complete vaporization in the inlet without thermally degrading the stationary phase.
Gas Chromatography: Inject 1 µL (split ratio 10:1) into a GC equipped with a 5% phenyl-methylpolysiloxane capillary column. Set the inlet to 250 °C. Program the oven from 100 °C to 280 °C at 15 °C/min.
Electron Ionization (EI): Maintain the transfer line at 280 °C and the ion source at 230 °C. Bombard the eluent with 70 eV electrons.
Self-Validation Check: The solvent delay must completely bypass the DCM peak (0–2.5 mins). The observation of the intact molecular ion radical M+• at m/z 229 prior to fragmentation confirms that the 250 °C inlet temperature did not cause thermal degradation of the analyte before it reached the MS source.
Mechanistic Fragmentation Pathway
Understanding the collision-induced dissociation (CID) of the [M+H]+ ion is crucial for interpreting QTOF data. As demonstrated in [4], applying varying CID energies reveals the relative bond strengths within the molecule.
Fig 1: ESI-CID fragmentation pathways of Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate [M+H]+.
Decision Matrix & Conclusion
When validating the commercial product [5], the choice of methodology depends on the specific phase of drug development:
Choose LC-ESI-QTOF-MS when certifying a new reference standard, performing forced degradation studies, or when you need to prove the absolute absence of isobaric impurities (e.g., distinguishing a methoxy-loss from a structurally distinct synthesis byproduct).
Choose GC-EI-MS for routine batch-to-batch quality control, rapid purity screening, or when you need to cross-reference the compound's structural fingerprint against established regulatory databases (e.g., NIST libraries).
For the highest tier of regulatory submission (e.g., IND/NDA filings), utilizing both orthogonal methods provides an unimpeachable, self-validating data package.
References
"Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory", Physical Chemistry Chemical Physics - RSC Publishing. URL: [Link]
"Electron Ionization for GC–MS", LCGC International. URL: [Link]
"Quality Control for Building Libraries from Electrospray Ionization Tandem Mass Spectra", Analytical Chemistry - ACS Publications. URL: [Link]
"ESI-QTOF-MS Coupled to HPLC and its Application for Food Safety", Chemistry LibreTexts. URL: [Link]
Comparative
A Senior Application Scientist's Guide to Catalytic Substitution of Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate
For researchers and professionals in drug development, the functionalization of heteroaromatic scaffolds is a cornerstone of modern medicinal chemistry. Substituted nicotinate esters, such as Methyl 2-chloro-4-methoxy-5,...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and professionals in drug development, the functionalization of heteroaromatic scaffolds is a cornerstone of modern medicinal chemistry. Substituted nicotinate esters, such as Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate, are valuable synthons, yet the activation and substitution of the C2-chloro position can present significant challenges. The electron-rich nature of the pyridine ring and the potential for coordination of the ring nitrogen to the metal center necessitate a carefully selected catalytic system.
This guide provides an in-depth comparison of the three principal catalytic methodologies for the substitution of 2-chloropyridine derivatives: Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed Ullmann-type coupling, and Nickel-catalyzed cross-coupling. We will explore the mechanistic underpinnings, provide representative experimental protocols, and present comparative data to inform your choice of the optimal catalytic system for forming C-N, C-O, and C-S bonds.
Comparative Overview of Catalytic Systems
The choice between Palladium, Copper, and Nickel catalysis is a multi-faceted decision, balancing cost, reactivity, functional group tolerance, and reaction conditions. While Palladium systems are the most established and versatile, Nickel has emerged as a cost-effective and highly reactive alternative, particularly for unreactive aryl chlorides.[1][2] Copper catalysis, the oldest of the three, has seen a modern resurgence with the development of advanced ligands that enable milder reaction conditions than the harsh Ullmann condensations of the past.[3]
Feature
Palladium-Catalyzed (Buchwald-Hartwig)
Copper-Catalyzed (Ullmann-Type)
Nickel-Catalyzed
Relative Cost
High
Low
Low
Reactivity towards Ar-Cl
Good to Excellent (Ligand Dependent)
Moderate to Good (Ligand Dependent)
Excellent
Typical Catalyst Loading
0.5 - 5 mol%
5 - 20 mol%
1 - 10 mol%
Typical Temperature
Room Temp. to 120 °C
80 - 140 °C
60 - 120 °C
Functional Group Tolerance
Excellent
Good (can be base sensitive)
Good to Excellent
Key Advantage
Broadest scope, most reliable, well-studied
Low cost, uses inexpensive ligands
Excellent for unreactive chlorides, low cost
Key Disadvantage
High cost of catalyst and ligands
Often requires higher temperatures/loadings
Can be sensitive to air/moisture, ligand choice is critical
Palladium-Catalyzed Buchwald-Hartwig Coupling
The Buchwald-Hartwig amination is arguably the most versatile and widely used method for the formation of C-N bonds to an aromatic ring.[4] Its success hinges on the use of electron-rich, sterically hindered phosphine ligands that facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[5][6]
Mechanistic Insight
The catalytic cycle begins with an active Pd(0) species, which undergoes oxidative addition into the C-Cl bond of the nicotinate ester. This is often the rate-limiting step for aryl chlorides. The resulting Pd(II) complex coordinates the incoming nucleophile (amine, alcohol, or thiol). A base then deprotonates the coordinated nucleophile, forming a palladium-amido, -alkoxide, or -thiolate complex. The final, crucial step is reductive elimination, which forms the desired C-N, C-O, or C-S bond and regenerates the active Pd(0) catalyst. The steric bulk of the phosphine ligand is critical for promoting this final step.[4][7]
For challenging substrates like 2-chloropyridines, the choice of ligand is paramount. Bulky biarylphosphine ligands are generally the most effective.[5]
XPhos/RuPhos: These are often the first choice for C-N couplings with a wide range of primary and secondary amines. They provide an excellent balance of steric bulk and electron-donating ability.[5]
BrettPhos: Particularly effective for the monoarylation of primary amines and ammonia equivalents.[5][6]
Xantphos: A chelating bisphosphine ligand that offers good stability and broad applicability, sometimes succeeding where monophosphine ligands fail.[5][8]
Experimental Protocol: C-N Coupling (Amination)
This protocol is a representative procedure for the amination of a 2-chloronicotinate derivative.
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon gas three times.
Reagent Addition: Add the desired amine (1.2 mmol, 1.2 equiv) via syringe, followed by 5 mL of anhydrous, degassed toluene.
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-aminonicotinate product. A similar procedure using XPhos has been reported for the amination of 4-chlorotoluene with morpholine, yielding the product in 94% yield after 6 hours at reflux.
Copper-Catalyzed Ullmann-Type Coupling
The Ullmann reaction is a classical method for forming C-N, C-O, and C-S bonds using a copper catalyst.[9] Historically, these reactions required harsh conditions (high temperatures, stoichiometric copper). However, modern protocols utilizing specific ligands allow the reaction to proceed under significantly milder conditions with catalytic amounts of copper, making it a cost-effective alternative to palladium-based methods.[3]
Mechanistic Insight
The precise mechanism of the ligated Ullmann coupling is still debated but is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[9][10] The active Cu(I) species coordinates with the nucleophile (amine or alcohol), which is then deprotonated by a base to form a copper-amido or -alkoxide complex. This complex then undergoes oxidative addition with the aryl chloride to form a transient Cu(III) intermediate. Reductive elimination from this intermediate yields the final product and regenerates the Cu(I) catalyst. The ligand is crucial for stabilizing the copper intermediates and facilitating the oxidative addition step, which is particularly challenging for aryl chlorides.[3][11]
Copper-Catalyzed Ullmann-Type Catalytic Cycle.
Ligand Selection
The development of N,N'- and N,O-bidentate ligands has been instrumental in the resurgence of the Ullmann reaction.
Diamine Ligands: N,N'-Dimethylethylenediamine (DMEDA) is a classic, inexpensive, and effective ligand. More recently, substituted benzene-1,2-diamine ligands have been shown to enable couplings even at room temperature.
Oxalic Diamides: Developed by Dawei Ma's group, this second generation of ligands has drastically reduced required catalyst loadings and expanded the scope to include less reactive aryl chlorides.[3]
Phenanthrolines: These rigid, bidentate N-donor ligands are also highly effective for a range of Ullmann couplings.
This protocol is a representative procedure for the etherification of a 2-chloropyridine derivative.
Setup: To a screw-cap vial, add Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate (1.0 mmol, 1.0 equiv), CuI (0.1 mmol, 10 mol%), an appropriate oxalic diamide ligand (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).
Reagent Addition: Add the desired phenol or alcohol (1.5 mmol, 1.5 equiv) and 4 mL of DMSO or DMF.
Reaction: Seal the vial tightly and place it in a preheated oil bath at 120 °C. Stir vigorously for 24-48 hours.
Workup: After cooling, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
Purification: Purify the crude product by flash column chromatography to yield the target 2-alkoxy- or 2-aryloxynicotinate.
Nickel-Catalyzed Cross-Coupling
Nickel catalysis has become an increasingly attractive strategy due to nickel's lower cost and unique reactivity, which often complements or surpasses that of palladium, especially for the activation of C-Cl bonds.[2] Air- and moisture-stable Ni(II) pre-catalysts are now available, simplifying the experimental setup.[1]
Mechanistic Insight
Nickel-catalyzed aminations typically proceed via a Ni(0)/Ni(II) cycle, analogous to the palladium system.[2] An active L-Ni(0) species, generated in situ from a Ni(II) precatalyst, undergoes oxidative addition to the aryl chloride. This step is generally more facile than with palladium. The resulting L-Ni(II)(Ar)(Cl) complex then reacts with the amine in the presence of a base, leading to the L-Ni(II)(Ar)(NR₂) intermediate. Subsequent reductive elimination affords the arylamine product and regenerates the Ni(0) catalyst. Some nickel systems may also involve Ni(I)/Ni(III) cycles or single-electron transfer (SET) pathways, contributing to their distinct reactivity profile.[2]
Nickel-Catalyzed C-N Coupling Catalytic Cycle.
Catalyst and Ligand Selection
Precatalysts: Simple, air-stable Ni(II) salts like NiCl₂(dme) or NiCl₂(PPh₃)₂ are commonly used. They are reduced in situ to the active Ni(0) species.
Ligands: A variety of ligands are effective, including phosphines (e.g., PCy₃), but N-heterocyclic carbenes (NHCs) like IPr or SIPr have shown exceptional activity for coupling aryl chlorides.[1] Bidentate ligands such as dppf are also widely employed.[12]
Experimental Protocol: C-S Coupling (Thiolation)
This protocol is a representative procedure for the thiolation of an aryl chloride, a transformation for which Nickel catalysis is particularly well-suited.[13]
Setup: In a glovebox, add Ni(COD)₂ (0.05 mmol, 5 mol%), a suitable phosphine or NHC ligand (0.06 mmol, 6 mol%), and sodium tert-butoxide (1.5 mmol, 1.5 equiv) to a vial.
Reagent Addition: Add 2 mL of dioxane, followed by the thiol (1.1 mmol, 1.1 equiv) and Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate (1.0 mmol, 1.0 equiv).
Reaction: Seal the vial and stir at 80-100 °C for 16-24 hours.
Workup: After cooling, quench the reaction with aqueous NH₄Cl solution and extract with diethyl ether. Dry the combined organic layers over MgSO₄ and concentrate.
Purification: Purify the crude product by flash column chromatography to afford the desired 2-thioether product.
Conclusion and Recommendations
The selection of a catalytic method for the substitution of Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate requires a careful analysis of the specific synthetic goals.
For the broadest substrate scope and highest reliability, particularly during late-stage functionalization where material is precious, Palladium-catalyzed Buchwald-Hartwig coupling with a well-chosen biarylphosphine ligand (e.g., RuPhos or XPhos) remains the gold standard.
For cost-driven applications and large-scale synthesis, modern Copper-catalyzed Ullmann-type couplings with diamine or oxalic diamide ligands offer an excellent, milder alternative to classical conditions.
When facing a particularly unreactive C-Cl bond or when seeking to avoid precious metals, Nickel catalysis provides a powerful and economical solution, with NHC-ligated systems demonstrating remarkable efficacy.
It is strongly recommended to perform small-scale screening of all three methods, varying the ligand, base, and solvent, to identify the optimal conditions for your specific substrate and nucleophile combination.
References
Chen C, Yang LM. Ni(II)-(σ-Aryl) Complex: A Facile, Efficient Catalyst for Nickel-Catalyzed Carbon-Nitrogen Coupling Reactions. J Org Chem. 2007;72(16):6324-6327. Available from: [Link]
Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides with Primary Alkyl Chlorides. PubMed Central (PMC). Available from: [Link]
Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides. ACS Publications. Available from: [Link]
Jones KD, Power DJ, Bierer D, Gericke KM, Stewart SG. Nickel Phosphite/Phosphine-Catalyzed C–S Cross-Coupling of Aryl Chlorides and Thiols. Organic Letters. 2017;20(1):208-211. Available from: [Link]
Overview of the Ullmann‐type homocoupling on 2‐chloropyridines. ResearchGate. Available from: [Link]
Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society. 2026. Available from: [Link]
Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. Available from: [Link]
Ullmann coupling-An overview. OperaChem. 2025. Available from: [Link]
Bimetallic gold–palladium alloy nanoclusters: an effective catalyst for Ullmann coupling of chloropyridines under ambient conditions. Catalysis Science & Technology (RSC Publishing). Available from: [Link]
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available from: [Link]
Guiding Ligand Selection in Copper-Catalyzed Cross Couplings via Principal Component Analysis. ChemRxiv. 2025. Available from: [Link]
Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. RSC Publishing. 2013. Available from: [Link]
Ullmann Coupling. Chem-Station Int. Ed. 2014. Available from: [Link]
Buchwald-Hartwig amination; selection of optimal conditions. ResearchGate. Available from: [Link]
Ullmann Reaction. Organic Chemistry Portal. Available from: [Link]
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. 2024. Available from: [Link]
Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. ResearchGate. Available from: [Link]
Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. ResearchGate. 2024. Available from: [Link]
Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
Palladium and Copper: Advantageous Nanocatalysts for Multi-Step Transformations. MDPI. 2021. Available from: [Link]
Understanding why Palladium is better than Nickel in C-H bond activation reactions. American Chemical Society. Available from: [Link]
Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols. ResearchGate. Available from: [Link]
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses Procedure. Available from: [Link]
Palladium-catalyzed coupling of thiol esters with aryl and primary and secondary alkyl organoindium reagents. PubMed. 2005. Available from: [Link]
Palladium-catalysed direct thiolation and selenation of aryl C–H bonds assisted by directing groups. Dalton Transactions (RSC Publishing). Available from: [Link]
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]
Palladium-catalyzed α-arylation of 2-chloroacetates and 2-chloroacetamides. PubMed. 2013. Available from: [Link]
Palladium-catalyzed difluoromethylthiolation of heteroaryl bromides, iodides, triflates and aryl iodides. Chemical Science (RSC Publishing). Available from: [Link]
A Comparative Guide to the Efficacy of Substituted Nicotinate Analogs in Biological Assays
In the dynamic landscape of agrochemical and pharmaceutical research, the quest for novel bioactive molecules with enhanced efficacy and target specificity is perpetual. Nicotinic acid (niacin) and its derivatives have l...
Author: BenchChem Technical Support Team. Date: April 2026
In the dynamic landscape of agrochemical and pharmaceutical research, the quest for novel bioactive molecules with enhanced efficacy and target specificity is perpetual. Nicotinic acid (niacin) and its derivatives have long been a fertile ground for the discovery of compounds with diverse biological activities. This guide provides a comprehensive comparison of the efficacy of various analogs of substituted nicotinates, with a particular focus on their performance in herbicidal and antifungal assays. By delving into the structure-activity relationships (SAR) and mechanistic insights, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to navigate this promising chemical space.
While specific data on Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate is not extensively available in the public domain, a wealth of research on structurally related analogs provides a robust framework for understanding the key determinants of their biological activity. This guide will synthesize findings from various studies to offer a comparative analysis of different substitution patterns on the nicotinic acid scaffold.
The Nicotinic Acid Scaffold: A Versatile Template for Bioactivity
Nicotinic acid, a form of vitamin B3, is a fundamental molecule in biological systems. Its pyridine ring structure serves as an excellent starting point for chemical modification, allowing for the introduction of various functional groups that can modulate its physicochemical properties and biological interactions. The general structure of the analogs discussed in this guide is centered around a substituted pyridine ring, often with modifications at the carboxylic acid position.
Caption: General scaffold of nicotinic acid analogs.
Comparative Efficacy in Herbicidal Assays
Derivatives of 2-chloronicotinic acid have demonstrated significant potential as herbicides. The introduction of an N-(arylmethoxy) amide linkage at the carboxylic acid position has been a particularly fruitful strategy.
Structure-Activity Relationship (SAR) Insights
A study on novel N-(arylmethoxy)-2-chloronicotinamides revealed key structural features that govern their herbicidal activity against species like bentgrass (Agrostis stolonifera) and duckweed (Lemna paucicostata).[1][2][3][4][5]
The 2-Chloro Substituent: The presence of a chlorine atom at the 2-position of the pyridine ring is a common feature in many active analogs, suggesting its importance for herbicidal efficacy.
The N-(Arylmethoxy) Group: The nature and substitution pattern of the aryl ring in the N-(arylmethoxy) moiety significantly impact activity. For instance, compound 5f (2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide) exhibited excellent herbicidal activity against duckweed, with an IC50 value of 7.8 μM.[1][2][3][4][5] This highlights the beneficial effect of di-chloro substitution on the benzyl ring.
This protocol is a standard method for evaluating the herbicidal activity of compounds on the aquatic plant Lemna paucicostata.
Preparation of Test Solutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made to achieve the desired test concentrations.
Culturing Duckweed: Lemna paucicostata is cultured in a suitable growth medium under controlled conditions of light and temperature.
Treatment: Healthy duckweed fronds are transferred to petri dishes containing the test solutions. A control group with the solvent alone is also included.
Incubation: The petri dishes are incubated for a specified period (e.g., 7 days) under controlled environmental conditions.
Assessment of Herbicidal Activity: The number of fronds and the fresh weight are measured at the end of the incubation period. The inhibition of growth is calculated relative to the control group.
Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of growth, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Comparative Efficacy in Antifungal Assays
Pyridine carboxamide derivatives have also emerged as promising candidates for antifungal agents, with some acting as succinate dehydrogenase (SDH) inhibitors.[6][7] SDH is a crucial enzyme in the mitochondrial electron transport chain, making it an attractive target for fungicides.
Mechanism of Action: Succinate Dehydrogenase Inhibition
Caption: Inhibition of Succinate Dehydrogenase (SDH) by pyridine carboxamide analogs.
Structure-Activity Relationship (SAR) Insights
Research on novel pyridine carboxamides bearing a diarylamine-modified scaffold has provided valuable insights into the structural requirements for antifungal activity.[6][7]
The Carboxamide Linkage: The amide bond is a critical feature for interaction with the target enzyme.
The Di-arylamine Scaffold: The introduction of a diarylamine group can enhance antifungal activity. Compound 3f (6-chloro-N-(2-(phenylamino)phenyl)nicotinamide) displayed good in vivo antifungal activity against Botrytis cinerea.[6][7] Molecular docking studies suggest that this compound can bind effectively to the active site of SDH.[6]
Comparative Data of Antifungal Activity
A series of novel pyridine-based compounds integrating amide and hydrazide groups were evaluated for their in vitro fungicidal activity against various plant pathogens.[8]
This in vitro assay is a common method to screen for antifungal activity.
Preparation of Medicated Agar: Test compounds are dissolved in a minimal amount of a suitable solvent (e.g., DMSO) and then mixed with molten potato dextrose agar (PDA) to achieve the desired final concentration.
Inoculation: A mycelial plug (typically 5-7 mm in diameter) from the edge of an actively growing culture of the target fungus is placed in the center of the medicated agar plate.
Incubation: The plates are incubated at an optimal temperature for the growth of the specific fungus (e.g., 25-28°C) for several days.
Measurement of Inhibition: The diameter of the fungal colony is measured in both the treated and control (solvent only) plates.
Calculation of Inhibition Rate: The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] x 100, where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treated group.
The Role of Chloro and Methoxy Groups
The presence of chloro and methoxy groups in the structures of these analogs plays a significant role in their biological activity.[9][10]
Chloro Group: The electron-withdrawing nature of the chlorine atom can influence the electronic properties of the pyridine ring, potentially enhancing binding to the target site. It can also increase the lipophilicity of the molecule, which may improve its ability to cross biological membranes.
Methoxy Group: The methoxy group is an electron-donating group that can also impact the electronic distribution and steric profile of the molecule. Its presence can affect metabolic stability and binding interactions.[10]
Future Directions and Conclusion
The exploration of substituted nicotinate analogs continues to be a promising avenue for the discovery of novel herbicides and fungicides. The structure-activity relationships highlighted in this guide underscore the importance of systematic chemical modifications to optimize biological efficacy. Future research should focus on:
Expanding the diversity of substituents on the pyridine ring and the side chains to explore new areas of chemical space.
Utilizing computational modeling and molecular docking to rationalize observed SAR and guide the design of more potent analogs.
Investigating the mechanisms of action of these compounds in greater detail to identify new molecular targets.
References
Yu, C., Wang, Q., Min, L., Bajsa, J. N., Hua, X., Cantrell, C. L., Duke, S. O., & Liu, X. (2021). Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid. Journal of Agricultural and Food Chemistry, 69(23), 6548–6557. [Link]
Qiu, L., Zhang, Y., Kang, X., et al. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Pesticide Science, 47(3), 159-166. [Link]
Qiu, L., Zhang, Y., Kang, X., et al. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PMC. [Link]
Yu, C., Wang, Q., Min, L., et al. (2021). Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid. ResearchGate. [Link]
Yu, C., Wang, Q., Min, L., et al. (2021). Synthesis, crystal structure, herbicidal activity, and SAR study of Novel N-(Arylmethoxy)-2-chloronicotinamides derived from nicotinic acid. USDA ARS. [Link]
Abdel-Rahman, A. A. H., Abdel-Megied, A. E. S., El-Sabbagh, I. A., & El-Sabbagh, M. O. (2018). Antifungal activity of the compounds 2 and 3 pyridine derivatives. ResearchGate. [Link]
Yu, C., Wang, Q., Min, L., et al. (2021). Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid. Journal of Agricultural and Food Chemistry. [Link]
Li, J., Wang, Y., Zhang, Y., et al. (2023). Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. Journal of Agricultural and Food Chemistry. [Link]
Yu, C., Wang, Q., Min, L., et al. (2021). Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid. PubMed. [Link]
Ishida, M., Akagami, H., & Hirobe, M. (1991). Synthesis and Biological Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives: Correlation between Inhibitory Activity against the Fungus Causing Rice Blast and Ionization Potential. ACS Publications. [Link]
Lin, T. H., Chen, C. C., & Lee, Y. C. (1996). Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. PubMed. [Link]
Al-Harrasi, A., Ali, L., Hussain, J., et al. (2023). Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors. ScienceOpen. [Link]
Rösner, A., Hertweck, C., & Müller, R. (2010). Mithramycin Analogues Generated by Combinatorial Biosynthesis Show Improved Bioactivity. PMC. [Link]
Tomizawa, M. (1994). Structure-Activity Relationships of Nicotinoids and the Related Compounds. Amanote Research. [Link]
Verma, J., Khedkar, V. M., & Coutinho, E. C. (2010). Structure-Activity Relationships: Theory, Uses and Limitations. ResearchGate. [Link]
Li, Y., Wang, Y., Liu, Y., et al. (2022). Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators. MDPI. [Link]
Nebo, L., Diaz, P., Fall, Y., et al. (2011). Biological Evaluation, Structure-Activity Relationships, and Three-Dimensional Quantitative. SciSpace. [Link]
Google Patents. (2021). CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
Gier-Krzesińska, A., & Wozniak, A. (2025). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. [Link]
Adegoke, O. A., & Ojo, O. O. (2022). Synthesis, Characterization and Biological Activities of 2, 5-Dimethyl-4-Methoxy[5,6-b]Benzo[2,3-a]Pyrolo-4-Keto Thiazine-1,1-Dioxide. ResearchGate. [Link]
Pastre, J. C., & Correia, C. R. D. (2012). Synthesis of New Mitotane Analogues. Blucher Proceedings. [Link]
Ohtsu, Y., Sasamura, H., Tsuruo, T., & Naito, M. (2009). Synthesis and evaluation of myxochelin analogues as antimetastatic agents. PubMed. [Link]
Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]
Pejo, E., Santer, J. A., Cotten, J. F., & Raines, D. E. (2014). The pharmacology of cyclopropyl-methoxycarbonyl metomidate: a comparison with propofol. PubMed. [Link]
Al-Awadi, F., & El-Faham, A. (2024). The role of the methoxy group in approved drugs. ResearchGate. [Link]
Evans, J. F., & Persson, C. G. (1997). Pharmacology of leukotriene receptor antagonists. More than inhibitors of bronchoconstriction. PubMed. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
High-Resolution GC-MS Batch Analysis Comparison for Methyl 2-Chloro-4-methoxy-5,6-dimethylnicotinate
Introduction: The Analytical Challenge of Substituted Pyridines
Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate (CAS: 1329833-74-0) is a highly substituted pyridine intermediate critical to the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. In pharmaceutical development, the batch-to-batch consistency of such intermediates dictates the impurity profile of the final drug substance.
The primary analytical challenge lies in distinguishing the target molecule from closely eluting regioisomers (e.g., 6-chloro-4-methoxy-2-methylnicotinate) and detecting trace-level genotoxic impurities (PGIs) such as unreacted chlorinated precursors. While High-Performance Liquid Chromatography (HPLC) is standard for non-volatile components, Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for volatile pyridine derivatives due to its superior chromatographic resolution and definitive structural elucidation capabilities[2].
This guide objectively compares three GC-MS methodologies—Single Quadrupole (SQ-GC-MS), Triple Quadrupole (TQ-GC-MS/MS), and High-Resolution GC-Orbitrap-MS (GC-HRMS)—to determine the optimal strategy for batch release and impurity profiling.
Methodology Comparison: SQ vs. TQ vs. HRMS
To establish a robust batch analysis protocol, laboratories must balance sensitivity, selectivity, and throughput.
Single Quadrupole GC-MS (SQ-GC-MS): Operating in Electron Ionization (EI) and Selected Ion Monitoring (SIM) mode, SQ-GC-MS is the traditional workhorse for main component assay[3]. However, because isobaric regioisomers yield nearly identical fragmentation patterns at 70 eV, SQ-GC-MS relies entirely on chromatographic separation, making it vulnerable to matrix interferences[4].
Triple Quadrupole GC-MS/MS (TQ-GC-MS/MS): By utilizing Multiple Reaction Monitoring (MRM), TQ systems isolate a specific precursor ion (e.g., m/z 229) and monitor specific product ions generated via collision-induced dissociation (CID). This precursor-to-product transition drastically reduces background noise, allowing for the quantification of trace impurities down to parts-per-billion (ppb) levels.
GC-High Resolution Mass Spectrometry (GC-HRMS): Utilizing Time-of-Flight (TOF) or Orbitrap analyzers, GC-HRMS provides exact mass measurements (sub-ppm mass accuracy). It is the premier choice for the structural elucidation of unknown impurities in failed batches, though it is often over-engineered for routine batch release[5].
Table 1: Quantitative Comparison of GC-MS Modalities for Pyridine Batch Analysis
Analytical Parameter
SQ-GC-MS (EI-SIM)
TQ-GC-MS/MS (EI-MRM)
GC-HRMS (Orbitrap/TOF)
Limit of Detection (LOD)
~10–50 ng/mL
~0.1–1.0 ng/mL
~1–5 ng/mL
Selectivity vs. Isobars
Low (Relies on GC resolution)
High (Precursor/Product filtering)
Very High (Exact mass resolution)
Linear Dynamic Range
10³ – 10⁴
10⁵ – 10⁶
10⁴ – 10⁵
Unknown Identification
NIST Library matching only
Structural inference via CID
Exact mass formula generation
Primary Use Case
Routine Assay & Major Impurities
Trace Genotoxic Impurity Profiling
R&D & Unknown Impurity ID
Causality in Fragmentation: The Pyridine Core
Understanding the EI fragmentation pathway of Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate is essential for method development. At 70 eV, the molecule (Nominal Mass: 229 for ³⁵Cl) undergoes predictable neutral losses. The ester and ether linkages are the most labile. The primary fragmentation pathways involve the loss of the methoxy radical (-OCH₃, -31 Da) yielding m/z 198, and the loss of the ester group (-COOCH₃, -59 Da) yielding m/z 170[6]. The highly stable aromatic pyridine core (m/z 139) remains intact unless subjected to extreme collision energies[4].
For MRM method development, the transition m/z 229 → 198 is typically chosen as the quantifier due to its high abundance, while m/z 229 → 170 serves as the qualifier.
Caption: Proposed 70 eV EI Fragmentation Pathway for Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate.
To ensure scientific integrity and reproducible batch release, the following protocol integrates a self-validating System Suitability Test (SST) using an internal standard (ISTD).
Step 1: Sample Preparation
Causality: Pyridine derivatives are semi-polar and highly soluble in aprotic organic solvents. Ethyl acetate is chosen over methanol to prevent transesterification of the methyl ester group during heated injection.
Accurately weigh 10.0 mg of the Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate batch sample into a 10 mL volumetric flask.
Dissolve and make up to volume with GC-grade ethyl acetate (Stock Solution: 1 mg/mL).
Dilute 100 µL of the stock solution into 900 µL of ethyl acetate containing 1 µg/mL of Pyridine-d5 (Internal Standard).
Step 2: GC Separation Parameters
Causality: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) provides the optimal phase interaction to separate the 2-chloro and 6-chloro regioisomers based on slight differences in boiling point and dipole moment.
Column: HP-5ms (30 m × 0.25 mm ID × 0.25 µm film thickness).
Carrier Gas: Helium (Grade 5.0) at a constant flow of 1.2 mL/min.
Injection: 1.0 µL, Split ratio 10:1, Injector Temperature 250°C.
Oven Program: Initial 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
Step 3: MS/MS Acquisition (MRM Mode)
Causality: Modern systems allow rapid switching between EI and Positive Chemical Ionization (PCI) without venting[7]. However, for standardized batch release, 70 eV EI is used to maintain compliance with validated pharmacopeial methods.
Ion Source Temp: 230°C; Transfer Line Temp: 280°C.
Step 4: System Suitability Testing (SST) & Validation
Before analyzing the batch, the system must self-validate:
Resolution Check: Inject a resolution mixture containing the target molecule and its 6-chloro regioisomer. The chromatographic resolution (
Rs
) must be
≥2.0
.
ISTD Stability: The relative standard deviation (RSD) of the Pyridine-d5 peak area across 6 consecutive injections must be
≤2.0%
.
Caption: GC-MS/MS Analytical Workflow for Pharmaceutical Intermediate Batch Release.
Conclusion
For the batch analysis of Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate, transitioning from SQ-GC-MS to TQ-GC-MS/MS provides a distinct advantage in mitigating matrix interference and ensuring the absence of trace regioisomeric impurities. By implementing a self-validating MRM protocol grounded in the molecule's specific EI fragmentation causality, analytical laboratories can guarantee the highest standards of pharmaceutical intermediate quality control.
An authoritative, self-validating operational guide designed for researchers, laboratory managers, and drug development professionals. Executive Summary & Scientific Context As a Senior Application Scientist, I frequentl...
Author: BenchChem Technical Support Team. Date: April 2026
An authoritative, self-validating operational guide designed for researchers, laboratory managers, and drug development professionals.
Executive Summary & Scientific Context
As a Senior Application Scientist, I frequently audit laboratory waste streams and observe a recurring, critical failure: the misclassification of complex halogenated heterocycles. Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate is a highly specialized pyridine derivative used as a building block in medicinal chemistry. Because it contains a covalently bound chlorine atom on an aromatic ring, treating it as "general organic waste" is a severe operational hazard.
This guide provides a comprehensive, self-validating protocol for the safe handling, segregation, and thermal destruction of this compound. By understanding the physicochemical causality behind these procedures, your laboratory can ensure strict regulatory compliance and absolute environmental safety.
Physicochemical Profiling & Hazard Assessment
To design a safe disposal protocol, we must first understand the molecular characteristics that dictate the compound's reactivity and environmental persistence.
Property
Value
Operational & Disposal Implication
Chemical Name
Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate
Full nomenclature must be declared on hazardous waste manifests to ensure proper downstream routing.
CAS Registry Number
1329833-74-0
Primary identifier for Environmental Health & Safety (EHS) tracking[1].
Molecular Formula
C10H12ClNO3
The presence of the 'Cl' atom strictly mandates segregation into Halogenated Waste streams[1].
Molecular Weight
229.66 g/mol
Used to calculate molarity and required capacity for chemical absorbents during spill neutralization[1].
Destruction Temp.
> 850 °C
Minimum incineration temperature required to cleave the aromatic ring and prevent dioxin/furan formation[2].
The Causality of Hazard: Why must we segregate this specific compound? The chlorine atom at the 2-position of the pyridine ring fundamentally alters its degradation thermodynamics. If mixed with non-halogenated waste and subjected to standard, lower-temperature incineration, incomplete combustion occurs. This leads to the synthesis of highly toxic polychlorinated dibenzodioxins (PCDDs) and the release of corrosive hydrogen chloride (HCl) gas[2].
Regulatory Framework & Waste Classification
Under the Resource Conservation and Recovery Act (RCRA), chlorinated organic compounds are strictly classified as hazardous waste and must be managed to prevent environmental contamination[3]. Furthermore, industrial guidelines for chlorinated organics dictate that these compounds must never be discharged into aqueous sinks or standard trash, as they are persistent environmental hazards[4].
Step-by-Step Experimental Workflows for Safe Disposal
The following protocols form a self-validating system. Each step acts as a quality control check for the next, ensuring total containment from the benchtop to the incinerator.
Protocol A: Routine Laboratory Waste Segregation
Identify the Stream: Explicitly classify the waste as "Halogenated Organic Waste" due to the C-Cl bond. Never mix with acetone, ethanol, or other non-halogenated solvents.
Select the Container: Use a high-density polyethylene (HDPE) or amber glass container. Avoid metal containers, as trace HCl generated over time from halogenated waste can cause structural corrosion.
Labeling: Affix a hazardous waste tag immediately upon the first drop of waste. Explicitly write: "Halogenated Pyridine Derivative (Contains Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate)".
Storage: Store the sealed container in a secondary containment tray within a ventilated flammable storage cabinet. Keep strictly isolated from strong oxidizing agents and aqueous bases[5].
Protocol B: Emergency Spill Response
In the event of a benchtop or floor spill, immediate mechanical recovery is required to prevent aerosolization or surface absorption[6].
Evacuate and Ventilate: Clear personnel from the immediate area. Ensure the laboratory fume hood or room ventilation is operating at maximum capacity to clear potential pyridine vapors[7].
Don PPE: Equip chemical-resistant gloves (butyl rubber is highly recommended for pyridine derivatives), tightly sealed safety goggles, and a fully buttoned lab coat[5].
Containment: Surround the spill with an inert absorbent material (e.g., vermiculite, dry sand, or specialized universal spill pads). Do NOT use combustible materials like paper towels for initial containment[6].
Collection: Mechanically recover the absorbed mixture using a non-sparking scoop. Place the saturated absorbent into a sealable, compatible hazardous waste container.
Decontamination: Wash the spill area with a mild detergent and water, collecting the rinsate as hazardous aqueous waste.
Protocol C: Manifesting & Disposal Routing
Waste Characterization: Document the waste profile for your EHS department, explicitly noting the presence of a chlorinated heterocyclic compound. This ensures the disposal facility routes it to a kiln equipped with alkaline scrubbers[8].
Regulatory Manifesting: Complete the Uniform Hazardous Waste Manifest, applying the appropriate RCRA waste codes for halogenated organics[3].
Mechanistic Pathways of High-Temperature Incineration
To build deep operational trust, professionals must understand how the waste is destroyed. The primary recommended method for pyridine and chlorinated organic disposal is high-temperature incineration[5].
At temperatures exceeding 850°C, the thermal cleavage of the pyridine ring and the carbon-chlorine bond yields raw exhaust gases, primarily methane, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride (HCl)[2]. Because HCl is highly corrosive, the incinerator's exhaust must immediately pass through an alkaline scrubber (typically utilizing caustic soda, NaOH) to neutralize the acid into harmless sodium chloride (NaCl) and water[8].
Workflow for the safe segregation, transport, and thermal destruction of halogenated lab waste.
Mechanistic pathway of high-temperature incineration and subsequent acid gas neutralization.
Title: General technical guidelines for the environmentally sound management of wastes consisting of, containing or contaminated with POPs
Source: Basel Convention
URL: [Link]
Title: Basel Convention Technical Guidelines on Incineration and Neutralization
Source: BRS MEAS
URL: [Link]
Title: RCRA Orientation Manual: Table of Contents and Foreword
Source: U.S. Environmental Protection Agency (EPA)
URL: [Link]
Personal protective equipment for handling Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Safety Logistics As a Senior Application Scientist, I frequently observe that labor...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Standard Operating Procedure (SOP) & Safety Logistics
As a Senior Application Scientist, I frequently observe that laboratory safety is treated as a checklist rather than a scientific discipline. Handling highly functionalized organic building blocks like Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate (CAS: 1329833-74-0) requires an understanding of the chemical causality behind the hazards. This compound—a halogenated pyridine derivative featuring an ester, a methoxy group, and a reactive chlorine atom—poses specific risks that dictate our choice of Personal Protective Equipment (PPE) and operational logistics[1, 2].
This guide provides a self-validating, step-by-step framework to ensure absolute safety and operational integrity during your synthetic workflows.
Chemical Hazard Profile & Causality
To design an effective safety protocol, we must first understand the molecular behavior of the compound:
Dermal & Ocular Toxicity (H315, H319): The lipophilic nature of the pyridine ring, combined with the electrophilic chlorine atom, allows this compound to readily interact with and penetrate lipid bilayers in the skin and ocular mucosa, causing severe irritation [3].
Respiratory Hazard (H335): As a crystalline solid/powder at room temperature, static charge can easily cause micro-particulate aerosolization. Inhalation of these particulates leads to acute respiratory tract irritation [3].
Quantitative PPE Matrix
The selection of PPE must scale with the mass of the chemical being handled. Below is the mandatory PPE matrix, grounded in the physicochemical properties of halogenated nicotinates.
PPE Category
Analytical Scale (< 500 mg)
Preparative Scale (> 500 mg)
Scientific Rationale & Causality
Hand Protection
Single-layer Nitrile (≥0.11 mm)
Double-gloved Nitrile (Inner: ≥0.11 mm, Outer: ≥0.20 mm)
Halogenated organics degrade latex. Double-gloving prevents breakthrough via mechanical friction during extended preparative handling.
Eye Protection
Safety glasses with side shields
Indirect-vented chemical splash goggles
Prevents aerosolized micro-particulate dust from bypassing the frames and contacting ocular mucosa.
Body Protection
Standard 100% cotton lab coat
Flame-retardant (FR) lab coat with fitted cuffs
Prevents particulate accumulation on street clothes. FR is required as this compound is often dissolved in volatile, flammable organic solvents.
Respiratory
Chemical Fume Hood
Fume Hood + N95/P100 Particulate Respirator
Mitigates the H335 inhalation hazard. Respirators act as a secondary barrier against static-induced dust clouds during bulk transfer.
Self-Validating Handling Protocol
Every operational step must include a built-in validation mechanism to ensure the safety system is actively functioning.
Step 1: Environmental Validation
Action: Conduct all handling inside a certified chemical fume hood.
Self-Validation: Before opening the container, verify the digital monitor reads a face velocity of 80–120 fpm . Field Check: Hold a single Kimwipe near the bottom airfoil; a distinct, steady inward pull confirms active negative pressure.
Step 2: Static Mitigation & Weighing
Action: Place a conductive weighing boat on the analytical balance. Discharge ambient static using an anti-static ionizer (e.g., Zerostat gun) directed at the boat and the spatula.
Causality: Pyridine powders accumulate static charge. Neutralizing this charge prevents the powder from "jumping" off the spatula, eliminating the primary vector for aerosolization.
Self-Validation: The powder should fall smoothly from the spatula without clinging to the metal edges.
Step 3: Chemical Transfer
Action: Use a PTFE-coated or ceramic spatula to transfer the Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate.
Action: Once weighed, immediately dissolve the compound in your reaction solvent (e.g., DCM or DMF) while still inside the fume hood to eliminate the dust hazard.
Step 4: Securing the Primary Container
Action: Wipe the threads of the reagent bottle with a dry Kimwipe, seal tightly, and wrap the cap with Parafilm. Store in a cool, dry desiccator away from strong oxidizing agents [3].
Emergency Response & Spill Management
In the event of a protocol failure, immediate, scientifically sound remediation is required.
Dermal Exposure: Immediately remove contaminated gloves. Wash the affected area with copious amounts of water and mild soap for a minimum of 15 minutes. Causality: Rapid hydrolysis and mechanical removal prevent the lipophilic molecule from penetrating the stratum corneum [3].
Protocol: Lightly mist the spill with a compatible, low-toxicity solvent (e.g., Isopropanol) to dampen the powder.
Wipe up the damp mass using absorbent pads.
Place all contaminated pads into a sealed, labeled hazardous waste bag.
Halogenated Waste Disposal Plan
Improper disposal of halogenated organics can lead to severe environmental toxicity and dangerous exothermic reactions in waste carboys.
Segregation: All liquid waste containing Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate must be placed strictly into "Halogenated Organic Waste" containers.
Solid Waste: Empty reagent vials, contaminated Kimwipes, and outer nitrile gloves must be disposed of in solid hazardous waste bins, not standard municipal trash.
Labeling: Clearly label the waste container with the CAS number (1329833-74-0) and the specific hazard (Halogenated Pyridine Derivative / Irritant) to ensure compliance with EPA and local EHS regulations.
Operational Workflow Diagram
Below is the logical workflow for the safe handling and disposal of halogenated pyridine derivatives.
Operational workflow for handling halogenated pyridine derivatives.
References
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